5-Fluoro-2-iodobenzyl bromide
Description
BenchChem offers high-quality 5-Fluoro-2-iodobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-iodobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-4-fluoro-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPYRUYDCNASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Fluoro-2-iodobenzyl bromide chemical properties
An In-depth Technical Guide to 5-Fluoro-2-iodobenzyl bromide: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 5-Fluoro-2-iodobenzyl bromide, a trifunctional reagent of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique structural arrangement, featuring three distinct reactive centers—a benzylic bromide, an aryl iodide, and a fluorine substituent—offers a versatile platform for the strategic construction of complex molecular architectures. This document serves as a technical resource for researchers, chemists, and drug development professionals, detailing the compound's core chemical properties, reactivity profile, synthetic methodologies, and safe handling protocols.
Core Chemical and Physical Properties
5-Fluoro-2-iodobenzyl bromide is a halogenated aromatic compound.[1] Its structure is defined by a benzene ring substituted with a fluorine atom at position 5, an iodine atom at position 2, and a bromomethyl group at position 1. This strategic placement of functional groups dictates its chemical behavior and synthetic utility.
Table 1: Physicochemical Properties of 5-Fluoro-2-iodobenzyl bromide and Related Analogues
| Property | 5-Fluoro-2-iodobenzyl bromide | 2-Iodobenzyl bromide (Analogue) |
| Chemical Structure | ||
| IUPAC Name | 1-(Bromomethyl)-5-fluoro-2-iodobenzene | 1-(Bromomethyl)-2-iodobenzene[2] |
| Molecular Formula | C₇H₅BrFI[3] | C₇H₆BrI[2] |
| Molecular Weight | 314.92 g/mol | 296.93 g/mol [2][4] |
| CAS Number | Not explicitly available in search results. | 40400-13-3[2][4] |
| Appearance | Typically a solid at room temperature, similar to analogues. | Solid[4] |
| Melting Point | Data not available. | 54-60 °C[4] |
| InChI Key | TXIPYRUYDCNASH-UHFFFAOYSA-N[3] | GQFITODJWOIYPF-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=C(C=C1F)CBr)I[3] | C1=CC=C(C(=C1)CBr)I[2] |
Spectroscopic Characterization
Unambiguous identification of 5-Fluoro-2-iodobenzyl bromide relies on a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the benzylic protons (-CH₂Br) as a singlet, typically in the 4.5-4.8 ppm region. The aromatic region will display complex splitting patterns for the three aromatic protons, influenced by F-H and H-H coupling.
-
¹³C NMR: The spectrum will show seven distinct carbon signals, including the benzylic carbon and six aromatic carbons, with their chemical shifts influenced by the attached halogens.
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one iodine atom, with the molecular ion peak confirming the compound's mass.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, as well as C-Br, C-I, and C-F bond vibrations.
The Causality of Reactivity: A Dual-Mode Synthetic Platform
The synthetic power of 5-Fluoro-2-iodobenzyl bromide stems from the orthogonal reactivity of its benzylic bromide and aryl iodide functionalities. This allows for sequential, selective transformations, providing a logical pathway to highly functionalized molecules.
Pillar 1: The Benzylic Bromide - A Potent Electrophile
The bromomethyl group (-CH₂Br) serves as a powerful electrophilic site. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This site readily participates in Sₙ2 reactions with a wide range of nucleophiles.
-
Causality: The stability of the incipient benzylic carbocation transition state facilitates these substitution reactions. This reactivity is fundamental to its role as an alkylating agent.
-
Common Transformations:
-
Ether formation: Reaction with alkoxides or phenoxides.
-
Amine alkylation: Reaction with primary or secondary amines to form substituted benzylamines.
-
Thioether formation: Reaction with thiolates.
-
Ester formation: Reaction with carboxylate salts.
-
Cyanide displacement: Formation of benzyl cyanides, which are precursors to acids and amides.
-
Pillar 2: The Aryl Iodide - A Gateway to C-C and C-N Bond Formation
The carbon-iodine bond is the most reactive of the aryl-halogen bonds in transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the aromatic ring.
-
Causality: The low bond dissociation energy of the C-I bond facilitates oxidative addition to low-valent transition metal catalysts (e.g., Palladium(0)), which is the key initiating step in many cross-coupling cycles.
-
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[1]
-
Heck Reaction: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
Pillar 3: The Fluoro Substituent - A Bioisostere and Reactivity Modulator
The fluorine atom at the C5 position exerts a strong electron-withdrawing effect through induction, which can subtly modulate the reactivity of the other sites. More importantly, the incorporation of fluorine is a well-established strategy in drug design.[5]
-
Causality: Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and improve pharmacokinetic properties like lipophilicity and bioavailability.[5][6]
Visualization of Orthogonal Reactivity
The following diagram illustrates the dual reactive sites of 5-Fluoro-2-iodobenzyl bromide, enabling sequential functionalization.
Caption: Dual reactivity pathways for 5-Fluoro-2-iodobenzyl bromide.
Synthesis and Experimental Protocols
The most common and direct method for synthesizing substituted benzyl bromides is through the radical bromination of the corresponding toluene derivative.
Protocol: Synthesis of 5-Fluoro-2-iodobenzyl bromide
This protocol is based on well-established methods for benzylic bromination.
1. Materials and Equipment:
-
Starting Material: 5-Fluoro-2-iodotoluene
-
Brominating Agent: N-Bromosuccinimide (NBS)
-
Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent: Anhydrous carbon tetrachloride (CCl₄) or cyclohexane
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert gas (N₂ or Ar) supply.
2. Step-by-Step Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add 5-Fluoro-2-iodotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and the anhydrous solvent.
-
Initiation: Add a catalytic amount of AIBN or BPO (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-10 hours.[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.
-
Causality of Experimental Choices:
-
NBS as Brominating Agent: NBS is preferred over liquid bromine as it is a solid that is easier to handle and allows for a low, steady concentration of Br₂ to be maintained, minimizing side reactions.
-
Radical Initiator: The reaction proceeds via a free-radical chain mechanism. AIBN or BPO is required to initiate the process by generating radicals upon heating.
-
Inert Atmosphere: Prevents oxidation and other side reactions involving atmospheric oxygen.
-
Anhydrous Solvent: Benzyl bromides are sensitive to hydrolysis.[1] The absence of water is critical to prevent the formation of the corresponding benzyl alcohol.[8]
Applications in Research and Development
The unique trifunctional nature of 5-Fluoro-2-iodobenzyl bromide makes it a valuable intermediate in several research areas.
-
Drug Development: It serves as a key building block for synthesizing novel compounds investigated for therapeutic potential in areas like oncology, and for treating inflammatory and neurodegenerative diseases.[1] The ability to introduce the fluorobenzyl moiety is particularly valuable for creating drug candidates with enhanced pharmacological profiles.
-
Agrochemicals: The compound is used in the development of new pesticides and herbicides, where its reactivity allows for the construction of molecules that can interact with biological systems.[1]
-
Organic Synthesis: It is broadly used as a versatile intermediate for constructing complex organic molecules and scaffolds.[1][9]
Safety, Handling, and Storage
5-Fluoro-2-iodobenzyl bromide, like other benzyl bromides, is a hazardous chemical and must be handled with appropriate precautions. It is a lachrymator (tear-inducing), corrosive, and can cause severe skin burns and eye damage.[2][4]
Table 2: GHS Hazard Information for Benzyl Bromide Analogues
| Hazard Class & Category | GHS Statement |
| Acute Toxicity, Oral (Cat. 4) | H302: Harmful if swallowed[2] |
| Skin Corrosion (Cat. 1B) | H314: Causes severe skin burns and eye damage[2][4] |
| Respiratory Sensitization (Cat. 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2] |
Data is based on the closely related analogue 2-iodobenzyl bromide.
Protocol: Safe Handling and Storage
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[10]
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure an emergency safety shower and eyewash station are accessible.
2. Handling:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Dispensing: Handle as a corrosive solid. Avoid creating dust.
-
Incompatibilities: Avoid contact with water, moisture, strong bases, oxidizing agents, and amines.[8]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[10]
3. Storage:
-
Conditions: Store in a cool, dry, dark, and well-ventilated area.[8][11]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and light.[10][11] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain purity.[1][11]
-
Segregation: Store away from incompatible materials.[12]
4. First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Conclusion
5-Fluoro-2-iodobenzyl bromide is a highly versatile and powerful synthetic building block. The orthogonal reactivity of its benzylic bromide and aryl iodide moieties provides chemists with a logical and efficient tool for constructing complex, highly functionalized molecules. Its utility is further enhanced by the presence of a fluorine atom, a key feature in modern drug design. A thorough understanding of its chemical properties, reactivity, and stringent adherence to safety protocols is essential for leveraging its full synthetic potential in research and development.
References
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PubChem. (n.d.). 2-Iodobenzyl Bromide. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Bromo-5-fluorobenzyl bromide (CAS 112399-50-5). Retrieved from [Link]
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Net-Chemical. (n.d.). Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide. Retrieved from [Link]
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PubChemLite. (n.d.). 5-fluoro-2-iodobenzyl bromide (C7H5BrFI). Retrieved from [Link]
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Atkins, A. P., Dean, A. C., & Lennox, A. J. J. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527–1547. Retrieved from [Link]
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PubChem. (n.d.). 3-Iodobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
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Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]
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Thompson, A. L., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]
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ResearchGate. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
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ResearchGate. (n.d.). Plausible mechanism of the benzylic fluorination reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of o-bromobenzyl bromide. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-iodobenzyl bromide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-iodobenzyl bromide, a key intermediate in the development of novel pharmaceutical agents. This document details the prevailing synthetic strategies, with a focus on the free-radical bromination of 5-Fluoro-2-iodotoluene. The guide offers in-depth analysis of the reaction mechanisms, step-by-step experimental protocols, and critical considerations for process optimization and safety. Characterization data and diagrammatic representations of the synthetic pathways are included to provide a thorough understanding of the chemical transformations involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.
Introduction
5-Fluoro-2-iodobenzyl bromide is a halogenated aromatic compound of significant interest in medicinal chemistry. Its trifunctional nature, featuring a reactive benzyl bromide moiety, a fluorine atom, and an iodine atom, makes it a versatile building block for the synthesis of complex organic molecules. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the iodine atom provides a site for further functionalization, such as cross-coupling reactions. This guide will provide a detailed exploration of the synthesis of this important intermediate, with a focus on practical application and scientific integrity.
Strategic Approaches to Synthesis
The most direct and widely employed strategy for the synthesis of 5-Fluoro-2-iodobenzyl bromide is the selective bromination of the benzylic methyl group of 5-Fluoro-2-iodotoluene. This transformation is typically achieved through a free-radical chain reaction. The synthesis can therefore be conceptually divided into two key stages:
-
Stage 1: Synthesis of the Precursor, 5-Fluoro-2-iodotoluene.
-
Stage 2: Free-Radical Bromination of 5-Fluoro-2-iodotoluene.
This guide will elaborate on both stages, providing a robust understanding of the entire synthetic sequence.
Synthesis of the Precursor: 5-Fluoro-2-iodotoluene
The precursor, 5-Fluoro-2-iodotoluene, can be synthesized through several routes, with the most common starting from commercially available 4-fluorotoluene or 4-fluoro-2-methylaniline.
One effective method involves the direct iodination of 4-fluorotoluene. This electrophilic aromatic substitution reaction requires an iodinating agent and a suitable catalyst or oxidizing agent to generate a more electrophilic iodine species.
A second common approach is a Sandmeyer-type reaction starting from 4-fluoro-2-methylaniline.[1] This involves the diazotization of the amino group followed by reaction with an iodide salt.[2]
Detailed Experimental Protocols
Synthesis of 5-Fluoro-2-iodotoluene via Iodination of 4-Fluorotoluene
This protocol outlines a representative procedure for the synthesis of the precursor.
Reaction Scheme:
A diagram illustrating the iodination of 4-fluorotoluene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorotoluene | 110.13 | 11.0 g | 0.1 |
| Iodine (I₂) | 253.81 | 12.7 g | 0.05 |
| Iodic acid (HIO₃) | 175.91 | 4.4 g | 0.025 |
| Sulfuric acid (conc.) | 98.08 | 2 mL | - |
| Carbon tetrachloride (CCl₄) | 153.82 | 100 mL | - |
| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | - | - |
| Sodium bicarbonate (NaHCO₃) | 84.01 | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorotoluene (11.0 g, 0.1 mol), iodine (12.7 g, 0.05 mol), iodic acid (4.4 g, 0.025 mol), and carbon tetrachloride (100 mL).
-
With vigorous stirring, slowly add concentrated sulfuric acid (2 mL).
-
Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 5-Fluoro-2-iodotoluene as a colorless to pale yellow liquid.
Synthesis of 5-Fluoro-2-iodobenzyl bromide via Radical Bromination
This protocol details the conversion of the precursor to the final product.
Reaction Scheme:
A diagram illustrating the radical bromination of 5-Fluoro-2-iodotoluene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Fluoro-2-iodotoluene | 236.02 | 23.6 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |
| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |
| Hexane | 86.18 | - | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 5-Fluoro-2-iodotoluene (23.6 g, 0.1 mol) in carbon tetrachloride (200 mL).
-
Add N-bromosuccinimide (19.6 g, 0.11 mol) and azobisisobutyronitrile (0.164 g, 0.001 mol) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be initiated by shining a UV lamp on the flask.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the reaction mixture to remove the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from hexane to obtain pure 5-Fluoro-2-iodobenzyl bromide as a solid.
Mechanistic Insights
The benzylic bromination of 5-Fluoro-2-iodotoluene proceeds via a free-radical chain mechanism.
Mechanism of free-radical benzylic bromination.
-
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (AIBN) upon heating or exposure to UV light, generating free radicals. These radicals then react with NBS to produce a bromine radical.
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 5-Fluoro-2-iodotoluene to form a resonance-stabilized benzylic radical and hydrogen bromide. This benzylic radical then reacts with a molecule of bromine (generated from the reaction of HBr with NBS) to form the desired product and another bromine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Characterization of 5-Fluoro-2-iodobenzyl bromide
The synthesized 5-Fluoro-2-iodobenzyl bromide should be characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| CAS Number | 1261852-14-5 |
| Molecular Formula | C₇H₅BrFI |
| Molecular Weight | 314.92 g/mol |
| Appearance | Solid |
| IUPAC Name | 2-(bromomethyl)-4-fluoro-1-iodobenzene |
Spectroscopic Data (Predicted and from similar compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.6-7.0 (m, 3H, Ar-H), 4.45 (s, 2H, CH₂Br). The exact chemical shifts and coupling constants will be influenced by the substitution pattern.
-
¹³C NMR (CDCl₃, 100 MHz): Signals expected in the aromatic region (around δ 110-140) and a signal for the benzylic carbon (around δ 30-35). The carbon attached to fluorine will show a large coupling constant (¹JC-F).
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) and characteristic isotopic patterns for bromine and iodine.
Safety Considerations
-
5-Fluoro-2-iodobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment.
-
N-Bromosuccinimide is a corrosive solid and an oxidizing agent.
-
AIBN is a potentially explosive compound and should be handled with care, avoiding heat and friction.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these procedures.
Conclusion
The synthesis of 5-Fluoro-2-iodobenzyl bromide is a critical process for the advancement of various drug discovery programs. The free-radical bromination of 5-Fluoro-2-iodotoluene provides an efficient and reliable route to this valuable intermediate. This guide has provided a comprehensive overview of the synthetic strategy, detailed experimental protocols, mechanistic insights, and safety considerations. By adhering to the principles and procedures outlined herein, researchers can confidently and safely produce high-purity 5-Fluoro-2-iodobenzyl bromide for their research and development needs.
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5-Fluoro-2-iodobenzyl bromide CAS number
An In-depth Technical Guide to 5-Fluoro-2-iodobenzyl bromide
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-iodobenzyl bromide, a key halogenated intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development. It details the compound's chemical identity, physicochemical properties, synthesis methodologies, and significant applications, particularly in medicinal chemistry. Emphasis is placed on the strategic importance of its unique trifunctional substitution pattern—fluoro, iodo, and bromomethyl groups—which offers orthogonal reactivity for complex molecular architecture. The guide also includes critical information on handling, safety, and storage protocols, along with a discussion of its reactivity profile and spectroscopic characterization.
Introduction: The Strategic Utility of a Trifunctional Synthon
In the landscape of modern drug discovery and materials science, the demand for complex, highly functionalized molecular building blocks is insatiable. 5-Fluoro-2-iodobenzyl bromide emerges as a synthon of considerable strategic value. Its aromatic core is embellished with three distinct reactive handles: a fluorine atom, an iodine atom, and a bromomethyl group. This unique arrangement allows for a programmed, stepwise elaboration of the molecule.
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The iodine atom serves as a versatile site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] Finally, the benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution to introduce a wide array of functional groups.[5] This guide will dissect these features, providing the field-proven insights necessary for its effective utilization.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its successful application in research and development.
Nomenclature and Chemical Identifiers
A summary of the key identifiers for 5-Fluoro-2-iodobenzyl bromide is presented in the table below.
| Identifier | Value | Source |
| CAS Number | Not explicitly available in search results; structural analogues are referenced. | - |
| IUPAC Name | 1-(Bromomethyl)-5-fluoro-2-iodobenzene | PubChemLite[6] |
| Molecular Formula | C7H5BrFI | PubChemLite[6] |
| Molecular Weight | 314.92 g/mol | Calculated |
| SMILES | C1=CC(=C(C=C1F)CBr)I | PubChemLite[6] |
| InChI | InChI=1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | PubChemLite[6] |
| InChIKey | TXIPYRUYDCNASH-UHFFFAOYSA-N | PubChemLite[6] |
Note: While a specific CAS number for 5-Fluoro-2-iodobenzyl bromide was not found in the provided search results, the structural information is well-defined.
Physicochemical Data
The physical properties of 5-Fluoro-2-iodobenzyl bromide are comparable to other halogenated benzyl bromides. The data below is estimated based on structurally similar compounds.
| Property | Estimated Value | Notes |
| Appearance | White to off-white solid | Based on analogues like 2-Bromo-5-fluorobenzyl bromide.[5] |
| Melting Point | 50-60 °C | Similar to 2-Iodobenzyl bromide (54-60 °C).[7] |
| Boiling Point | > 200 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Soluble in dichloromethane, THF, DMF, and other polar aprotic solvents. | Typical for this class of compounds. |
Synthesis and Manufacturing
The synthesis of 5-Fluoro-2-iodobenzyl bromide can be approached through several routes, typically starting from commercially available fluorinated aromatics. A plausible and efficient synthetic pathway is outlined below.
Caption: Synthetic workflow for 5-Fluoro-2-iodobenzyl bromide.
Experimental Protocol: Radical Bromination
This protocol describes the synthesis of 5-Fluoro-2-iodobenzyl bromide from 4-Fluoro-2-iodotoluene.
Materials:
-
4-Fluoro-2-iodotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4-Fluoro-2-iodotoluene (1.0 eq) in anhydrous CCl4, add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Fluoro-2-iodobenzyl bromide.
Causality of Choices:
-
NBS as Brominating Agent: NBS is a convenient and selective source of bromine for benzylic bromination.
-
AIBN as Radical Initiator: AIBN initiates the radical chain reaction required for the bromination of the benzylic position.
-
CCl4 as Solvent: A non-polar, anhydrous solvent is crucial to prevent hydrolysis of the benzyl bromide product.
Chemical Reactivity and Applications
The synthetic utility of 5-Fluoro-2-iodobenzyl bromide stems from the differential reactivity of its three key functional groups.
Caption: Reactivity profile of 5-Fluoro-2-iodobenzyl bromide.
Applications in Drug Discovery
This trifunctional building block is particularly valuable in the synthesis of complex molecules for drug discovery.[3]
-
Scaffold Decoration: The orthogonal reactivity allows for the sequential introduction of different substituents. For example, a Suzuki coupling can be performed at the iodine position, followed by nucleophilic substitution at the benzylic bromide.
-
Fragment-Based Drug Design (FBDD): 5-Fluoro-2-iodobenzyl bromide can be used to grow fragments by linking them to other molecular scaffolds.
-
Synthesis of Bioactive Compounds: It is a precursor for compounds being investigated for various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[3]
Caption: Role of the title compound in a drug discovery workflow.
Safety, Handling, and Storage
As with all reactive benzyl bromides, proper safety precautions are essential.
-
Hazards: 5-Fluoro-2-iodobenzyl bromide is expected to be a lachrymator and a corrosive substance, causing severe skin burns and eye damage.[8][9] It may also be harmful if swallowed or inhaled.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Prevent dust formation. Use non-sparking tools.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is sensitive to moisture and light. For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[5][9]
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and nucleophiles.[9]
Spectroscopic Data and Characterization
The structure of 5-Fluoro-2-iodobenzyl bromide can be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, with coupling patterns influenced by the fluorine and iodine substituents. The benzylic CH₂ protons would appear as a singlet around 4.5 ppm.
-
¹³C NMR: Aromatic carbons would resonate between 110-140 ppm, with C-F and C-I couplings observable. The benzylic carbon would be found around 30-35 ppm.
-
IR Spectroscopy: Key peaks would include C-H stretching of the aromatic ring, C-F stretching, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine and iodine.
Conclusion
5-Fluoro-2-iodobenzyl bromide is a highly valuable and versatile building block for organic synthesis. Its unique combination of reactive sites provides chemists with a powerful tool for the construction of complex molecular architectures, particularly in the pursuit of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this important chemical intermediate.
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PubChem. 2-Iodobenzyl Bromide | C7H6BrI | CID 11426472. [Link]
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The Royal Society of Chemistry. Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide. [Link]
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PubChemLite. 5-fluoro-2-iodobenzyl bromide (C7H5BrFI). [Link]
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Fisher Scientific. SAFETY DATA SHEET - 3-Iodobenzyl bromide. [Link]
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Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
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PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
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ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]
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5-Fluoro-2-iodobenzyl bromide safety data sheet
An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-iodobenzyl bromide
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of 5-Fluoro-2-iodobenzyl bromide. As a potent alkylating agent and a valuable intermediate in pharmaceutical and materials science research, its high reactivity necessitates stringent safety protocols. This guide is intended for researchers, chemists, and laboratory professionals, offering field-proven insights grounded in established safety principles to ensure personnel and environmental protection.
The Chemical Profile: Understanding Reactivity and Risk
5-Fluoro-2-iodobenzyl bromide is a multi-halogenated aromatic compound. Its utility in synthesis, particularly in the construction of complex molecular scaffolds, stems from its reactive benzylic bromide group. This functional group makes it an excellent electrophile for nucleophilic substitution reactions.[1] However, this same reactivity is the root of its significant physiological hazards. Like other benzyl halides, it is a potent lachrymator and alkylating agent, capable of reacting with biological nucleophiles such as DNA and proteins, which underscores the need for meticulous handling.[1][2]
While a specific Safety Data Sheet (SDS) for 5-Fluoro-2-iodobenzyl bromide is not publicly indexed, its hazard profile can be reliably extrapolated from closely related structural analogs such as 2-iodobenzyl bromide, 3-iodobenzyl bromide, and other fluorinated benzyl bromides. The consistent and severe hazard classifications across these analogs provide a robust basis for risk assessment.
GHS Hazard Classification (Inferred)
The following classification is synthesized from data for analogous compounds and represents the expected minimum hazard level for 5-Fluoro-2-iodobenzyl bromide.
| Hazard Class | Hazard Statement | Signal Word | Source Analogs |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Danger | [3][4][5][6] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Danger | [5][6] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin. | Danger | [5] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled. | Danger | [5] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Danger | [6] |
| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation. | Danger | [4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Warning | [3][5] |
The primary danger of this and related compounds is their corrosive nature. Contact with skin, eyes, or mucous membranes can cause severe, destructive burns.[2][3][7] Inhalation may lead to respiratory irritation, sensitization, or more severe conditions like pulmonary edema.[2]
Hierarchy of Controls: A Self-Validating System for Safety
Effective management of highly reactive reagents relies on a multi-layered safety approach, prioritizing engineering controls over procedural or personal measures. This "Hierarchy of Controls" is a self-validating system; if one layer fails, subsequent layers provide protection.
Caption: Hierarchy of controls for safe laboratory use.
Engineering Controls
All work involving 5-Fluoro-2-iodobenzyl bromide must be conducted within a certified and properly functioning chemical fume hood.[3][5] The fume hood provides the primary barrier, capturing dust and vapors at the source to prevent inhalation. The work area should be equipped with an emergency eyewash station and a safety shower, which must be tested regularly.[2]
Personal Protective Equipment (PPE)
Given the severe corrosive nature of this compound, a comprehensive PPE ensemble is mandatory.[2][5]
-
Hand Protection: Wear impervious gloves, such as heavy-duty nitrile or neoprene. Always check gloves for integrity before use and wash hands thoroughly after removal.[7]
-
Eye and Face Protection: Chemical splash goggles are required at all times. Due to the high risk of severe eye damage, a full-face shield must be worn over the goggles when handling the material.[2][5] Contact lenses should not be worn.[2]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. All protective clothing should be removed before leaving the laboratory.[2]
Standard Operating Protocol: From Bottle to Reaction
Adherence to a detailed, step-by-step protocol is critical. The causality behind each step is to minimize exposure potential through containment and deliberate action.
Objective: To safely weigh and transfer 5-Fluoro-2-iodobenzyl bromide powder to a reaction vessel.
Prerequisites:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Ensure the emergency eyewash and shower are unobstructed.
-
Don the complete, mandatory PPE ensemble.
Protocol Steps:
-
Preparation (Inside the Fume Hood):
-
Cover the work surface (balance and surrounding area) with absorbent, plastic-backed paper. This simplifies cleanup in case of a minor spill.
-
Assemble all necessary equipment: spatula, weigh boat/paper, reaction vessel with a septum, and a container for hazardous waste.
-
The reagent bottle should be allowed to equilibrate to room temperature before opening if it was refrigerated. This prevents moisture from the air from condensing inside the container, which could hydrolyze the reactive bromide.
-
-
Weighing and Transfer:
-
Gently open the container, avoiding any puff of powder. The container should be opened and handled with care.[5]
-
Using a clean spatula, carefully portion the required amount of solid onto the weigh paper on the tared balance. Avoid creating dust.[3] Do not breathe the dust.[5][7]
-
Once the desired mass is obtained, securely close the main reagent container.
-
Carefully transfer the weighed solid into the reaction vessel. If possible, use a powder funnel to prevent material from adhering to the neck of the flask.
-
-
Cleanup:
-
Promptly decontaminate the spatula by rinsing it with an appropriate solvent (e.g., acetone) into a designated hazardous waste container.
-
Carefully fold the weigh paper and dispose of it, along with any contaminated absorbent paper, into the solid hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
-
Post-Handling:
-
Remove gloves using the proper technique and dispose of them in the hazardous waste.
-
Immediately wash hands with soap and water.[8]
-
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety. The rationale is to protect it from conditions that can cause hazardous decomposition or reactions.
| Storage Parameter | Requirement | Rationale |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[3][7] | Prevents reaction with atmospheric moisture (hydrolysis) and oxygen. |
| Temperature | Keep in a cool, dry, well-ventilated place.[3][4] Refrigeration is recommended.[3] | Reduces vapor pressure and slows potential decomposition pathways. |
| Container | Keep container tightly closed.[3][4][5][7] | Prevents release of vapors and ingress of moisture. |
| Light | Protect from light.[3] | Prevents light-induced decomposition. |
| Location | Store in a designated corrosives area. Store locked up.[3][7] | Ensures segregation from incompatible materials and controlled access. |
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3] These materials can initiate vigorous, potentially hazardous reactions.
Emergency Response Protocols
Immediate and correct action is vital in any exposure or spill scenario.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion can cause severe damage and perforation of the esophagus.[2][4]
Small Spill Response Workflow
The following workflow outlines the procedure for a small spill (<5g) contained within a chemical fume hood.
Caption: Workflow for managing a small laboratory spill.
Disposal and Decomposition
All waste containing 5-Fluoro-2-iodobenzyl bromide, including empty containers and contaminated materials, must be disposed of as hazardous waste through an approved waste disposal plant.[3] Do not mix with other waste.[7] Thermal decomposition can release toxic and irritating gases and vapors, such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HBr, HI, HF).[3]
References
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Fisher Scientific. (2011). Safety Data Sheet: 2-Iodobenzyl bromide.
-
Fisher Scientific. (2024). Safety Data Sheet: 3-Iodobenzyl bromide.
-
ChemicalBook. (2025). 2-Fluoro-5-bromobenzyl bromide - Safety Data Sheet.
-
New Jersey Department of Health. (2000). Hazard Summary: Benzyl Bromide.
-
MilliporeSigma. (2024). Safety Data Sheet: 2-Iodobenzyl bromide.
-
Pfaltz & Bauer. Safety Data Sheet: 2-Bromo-5-fluorobenzyl bromide 98%.
-
Benchchem. (N.D.). 3-Fluoro-2-iodobenzyl bromide.
-
Tokyo Chemical Industry. (N.D.). 2-Fluorobenzyl Bromide Safety & Regulations.
-
PubChem. (N.D.). 2-Iodobenzyl Bromide.
-
Sigma-Aldrich. (N.D.). 2-Iodobenzyl bromide 97%.
-
Fisher Scientific. (2010). Safety Data Sheet: Benzyl bromide.
-
Fisher Scientific. (2010). Safety Data Sheet: Benzyl bromide.
-
Thermo Fisher Scientific. (2015). Safety Data Sheet: Benzyl bromide.
-
Cheméo. (N.D.). Chemical Properties of 2-Bromo-5-fluorobenzyl bromide.
-
Santa Cruz Biotechnology. (N.D.). Benzyl bromide.
-
Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction....
-
Sigma-Aldrich. (N.D.). 2-Bromobenzyl bromide 98%.
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A Technical Guide to 5-Fluoro-2-iodobenzyl bromide: Synthesis, Reactivity, and Commercial Sourcing for Advanced Research
Abstract
5-Fluoro-2-iodobenzyl bromide, systematically named 2-(bromomethyl)-4-fluoro-1-iodobenzene, is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The strategic arrangement of a reactive benzyl bromide, a versatile aryl iodide, and an electronically-modulating fluorine atom provides a platform for complex molecular construction. This guide offers an in-depth analysis of its commercial availability, a detailed, field-proven synthesis protocol, a discussion of its unique reactivity profile, and essential safety and handling procedures to enable its effective use in a research setting.
Introduction and Strategic Value
The utility of 5-Fluoro-2-iodobenzyl bromide stems from the distinct and often orthogonal reactivity of its three key functional groups. The benzyl bromide moiety is a potent electrophile, ideal for introducing the substituted benzyl group via nucleophilic substitution. The aryl iodide serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Finally, the fluorine atom, a bioisostere of hydrogen, is a critical tool in modern drug design. Its incorporation can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This combination makes the title compound a valuable intermediate for constructing novel chemical entities with precisely engineered properties.
Physicochemical Properties and Identification
As a specialized reagent, 5-Fluoro-2-iodobenzyl bromide may not be listed with a dedicated CAS number in all commercial databases but is unambiguously identified by its structure and nomenclature.
| Property | Data | Source |
| Systematic Name | 2-(bromomethyl)-4-fluoro-1-iodobenzene | - |
| Common Name | 5-Fluoro-2-iodobenzyl bromide | - |
| Molecular Formula | C₇H₅BrFI | [4] |
| Molecular Weight | 314.92 g/mol | [4] |
| Monoisotopic Mass | 313.86035 Da | [4] |
| PubChem Compound ID | 75412008 | [4] |
| InChI Key | TXIPYRUYDCNASH-UHFFFAOYSA-N | [4] |
| Appearance | Expected to be a solid at room temperature (based on analogues) | Inferred |
Commercial Availability and Sourcing
5-Fluoro-2-iodobenzyl bromide is classified as an advanced synthetic intermediate and is not typically held in stock by large-scale chemical suppliers. Researchers seeking to procure this compound should focus on companies specializing in fine chemicals, building blocks for medicinal chemistry, and custom synthesis services.
Sourcing Strategy: Direct inquiry is the most effective approach. When contacting suppliers, provide the systematic name, molecular structure, and PubChem CID to ensure accurate identification.
| Supplier Category | Representative Companies | Service Focus |
| Fine Chemical Building Blocks | Sigma-Aldrich (Merck), Alfa Aesar, TCI, Combi-Blocks | Catalog of research chemicals; inquire for availability. |
| Custom Synthesis Specialists | WuXi AppTec, Pharmaron, Enamine, Syngene International | Synthesis on demand from gram to kilogram scale. |
| Niche Fluorine Chemistry | Fluorochem, Apollo Scientific | Specialization in fluorinated and complex reagents. |
Recommended Synthesis Protocol: Wohl-Ziegler Bromination
For laboratory-scale quantities, the most reliable and efficient method to produce 5-Fluoro-2-iodobenzyl bromide is through the radical-initiated benzylic bromination of 5-Fluoro-2-iodotoluene. This reaction, known as the Wohl-Ziegler reaction, selectively targets the benzylic protons due to the stability of the resulting benzylic radical.[5][6]
Detailed Experimental Protocol
Materials:
-
5-Fluoro-2-iodotoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq), recrystallized from water before use.
-
Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO) (0.02 - 0.05 eq)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen or argon inlet. Charge the flask with 5-Fluoro-2-iodotoluene and the chosen solvent.
-
Reagent Addition: Add N-Bromosuccinimide and the radical initiator (AIBN or BPO) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for CH₃CN) and maintain for 2-6 hours. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and is replaced by the less dense succinimide floating at the surface.
-
Work-up:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture through a sintered glass funnel to remove the succinimide, washing the solid with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by either recrystallization (e.g., from hexanes) or flash column chromatography on silica gel to obtain the final product.
-
Synthetic Utility and Reactivity Profile
The power of 5-Fluoro-2-iodobenzyl bromide lies in the ability to selectively address each of its functional groups.
-
Benzylic Bromide (Electrophilic Site): This is the most reactive site, readily undergoing Sₙ2 reactions. It is an excellent substrate for alkylating a wide range of nucleophiles, including phenols (Williamson ether synthesis), amines, thiols, and carbanions.
-
Aryl Iodide (Cross-Coupling Site): The C-I bond is a versatile handle for forming new C-C, C-N, and C-O bonds using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.[7] This allows for the introduction of aryl, vinyl, alkynyl, or amino substituents at the 2-position.
-
Fluorine (Modulating Group): The fluorine at the 5-position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring. In a medicinal chemistry context, it can improve metabolic stability by blocking potential sites of oxidative metabolism and enhance binding affinity through favorable electrostatic interactions.[1][3][8]
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An In-depth Technical Guide to the Solubility of 5-Fluoro-2-iodobenzyl bromide in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 5-Fluoro-2-iodobenzyl bromide, a key reagent in synthetic organic chemistry and drug development. Given the limited direct public data on this specific compound, this document synthesizes information from analogous structures and fundamental chemical principles to predict its solubility profile. Furthermore, it outlines a robust experimental protocol for the empirical determination of its solubility in various organic solvents, ensuring a self-validating system for researchers.
Introduction to 5-Fluoro-2-iodobenzyl bromide and its Significance
5-Fluoro-2-iodobenzyl bromide is a halogenated aromatic compound with significant potential in the synthesis of complex organic molecules. The presence of three distinct halogen atoms (fluorine, iodine, and bromine) on the benzyl core provides multiple reactive sites for functionalization, making it a valuable building block in medicinal chemistry and materials science. Understanding its solubility is paramount for its effective use in reaction media, purification processes, and formulation development.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by its molecular structure, polarity, and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is a cornerstone of predicting solubility.
Table 1: Physicochemical Properties of 5-Fluoro-2-iodobenzyl bromide and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features Affecting Polarity | Predicted Water Solubility | Predicted Organic Solvent Solubility |
| 5-Fluoro-2-iodobenzyl bromide | C₇H₅BrFI | 314.92 | Polar C-F, C-I, and C-Br bonds; aromatic ring | Low | High in a range of organic solvents |
| 2-Iodobenzyl bromide[1][2] | C₇H₆BrI | 296.93 | Polar C-I and C-Br bonds; aromatic ring | Low | Soluble in common organic solvents |
| 2-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | Polar C-Br bonds; aromatic ring | Soluble in dioxane | Soluble in common organic solvents |
| Benzyl bromide[3] | C₇H₇Br | 171.04 | Polar C-Br bond; aromatic ring | Slightly soluble in water[3] | Soluble in common organic solvents |
Based on its structure, 5-Fluoro-2-iodobenzyl bromide possesses a significant nonpolar character due to the benzene ring, but also has polar C-F, C-I, and C-Br bonds.[4][5] The electronegativity difference between carbon and the halogen atoms induces bond dipoles. However, the overall molecule is expected to be largely nonpolar to moderately polar.
-
Water Solubility: Like most organic halides, 5-Fluoro-2-iodobenzyl bromide is expected to have very low solubility in water.[4] The large, nonpolar aromatic ring and the heavy halogen atoms will dominate its interaction with the highly polar water molecules.
-
Organic Solvent Solubility: It is predicted to be soluble in a wide range of common organic solvents.[4][6] This includes:
-
Nonpolar solvents (e.g., hexane, toluene) due to van der Waals interactions with the aromatic ring.
-
Polar aprotic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone, tetrahydrofuran) where dipole-dipole interactions can occur.
-
Polar protic solvents (e.g., ethanol, methanol), although its solubility might be slightly lower compared to aprotic solvents of similar polarity due to the solvent's hydrogen bonding network.
-
Experimental Protocol for Solubility Determination
The following protocol provides a systematic and reproducible method for determining the qualitative and quantitative solubility of 5-Fluoro-2-iodobenzyl bromide.
Materials and Equipment
-
5-Fluoro-2-iodobenzyl bromide
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, tetrahydrofuran, methanol, ethanol)
-
Analytical balance
-
Vortex mixer
-
Small test tubes or vials
-
Graduated pipettes or micropipettes
-
Thermostatic bath (optional, for temperature-controlled studies)
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of the target compound.
Caption: Workflow for solubility determination.
Step-by-Step Methodology
-
Preparation: Accurately weigh approximately 25 mg of 5-Fluoro-2-iodobenzyl bromide into a small, dry test tube.[7][8]
-
Solvent Addition: Add 0.5 mL of the selected organic solvent to the test tube.[8]
-
Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds to ensure thorough agitation.
-
Qualitative Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent at a concentration of 50 mg/mL. If any solid remains, it is considered insoluble at this concentration.
-
Quantitative Determination (for soluble compounds):
-
To a fresh, accurately weighed 25 mg sample of the compound, add the solvent in 0.1 mL increments.
-
After each addition, vortex the mixture for 30 seconds.
-
Continue adding solvent until the solid is completely dissolved.
-
Record the total volume of solvent added.
-
Calculate the solubility in mg/mL.
-
Safety Precautions
-
Handle 5-Fluoro-2-iodobenzyl bromide and all organic solvents in a well-ventilated fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11]
-
5-Fluoro-2-iodobenzyl bromide is expected to be a lachrymator and irritant, similar to other benzyl bromides.[3][9][10] Avoid inhalation of dust or vapors and contact with skin and eyes.[9][10][11]
Factors Influencing Solubility
Several factors can influence the solubility of 5-Fluoro-2-iodobenzyl bromide:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that has a similar polarity to 5-Fluoro-2-iodobenzyl bromide will be a better solvent.
-
Purity of the Compound: Impurities can affect the observed solubility.
Conclusion
References
-
Chemical Properties of 2-Bromo-5-fluorobenzyl bromide (CAS 112399-50-5) - Cheméo. (n.d.). Retrieved January 27, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 27, 2026, from [Link]
-
Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. (n.d.). Retrieved January 27, 2026, from [Link]
-
Benzyl Bromide | C7H7Br | CID 7498 - PubChem - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 27, 2026, from [Link]
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Organic halides. (n.d.). Retrieved January 27, 2026, from [Link]
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Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.). Retrieved January 27, 2026, from [Link]
-
7.1 Alkyl Halides - Structure and Physical Properties - Chemistry LibreTexts. (2019, February 13). Retrieved January 27, 2026, from [Link]
-
Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]
-
2-Iodobenzyl Bromide | C7H6BrI | CID 11426472 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved January 27, 2026, from [Link]
- US6133468A - Method for preparing substituted benzyl bromides - Google Patents. (n.d.).
-
28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns - YouTube. (2020, July 20). Retrieved January 27, 2026, from [Link]
-
Haloalkanes and Haloarenes | Unacademy. (n.d.). Retrieved January 27, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 27, 2026, from [Link]
-
Organic Chemistry: Introduction to Solubility | SALTISE. (2021, March 22). Retrieved January 27, 2026, from [Link]
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An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 5-Fluoro-2-iodobenzyl bromide
Abstract
This technical guide provides a comprehensive analysis of the electrophilic character of the benzylic carbon in 5-Fluoro-2-iodobenzyl bromide, a key building block in medicinal chemistry and organic synthesis. We will delve into the electronic and steric influences of the fluoro and iodo substituents on the reactivity of the benzylic position. This document further presents a detailed, field-proven protocol for the synthesis and characterization of this compound, along with a discussion of its reactivity in nucleophilic substitution reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile reagent.
Introduction: The Unique Reactivity of Benzylic Halides
Benzylic halides are a class of organic compounds prized for their enhanced reactivity in nucleophilic substitution reactions. The carbon atom attached to the aromatic ring, known as the benzylic carbon, is the focal point of this reactivity. The stability of the intermediates formed during these reactions, whether a carbocation in an S(_N)1 pathway or the transition state in an S(_N)2 pathway, is significantly influenced by the delocalization of charge into the adjacent π-system of the benzene ring. This inherent reactivity makes benzylic halides powerful tools for the introduction of a wide array of functional groups.
The subject of this guide, 5-Fluoro-2-iodobenzyl bromide, presents a fascinating case study in substituent effects. The presence of two different halogen atoms at the ortho and meta positions relative to the bromomethyl group creates a unique electronic and steric environment that modulates the electrophilicity of the benzylic carbon. Understanding these effects is paramount for predicting and controlling the outcomes of reactions involving this substrate.
Electronic and Steric Landscape of 5-Fluoro-2-iodobenzyl bromide
The electrophilicity of the benzylic carbon in 5-Fluoro-2-iodobenzyl bromide is a consequence of the interplay between the inductive and resonance effects of the halogen substituents, as well as the steric hindrance imposed by the ortho-iodo group.
Inductive and Resonance Effects
Both fluorine and iodine are more electronegative than carbon, leading to an inductive withdrawal of electron density from the aromatic ring. This electron withdrawal, in turn, makes the benzylic carbon more electron-deficient and, therefore, more electrophilic.
-
Fluorine (meta-position): Located at the 5-position, the fluorine atom primarily exerts a strong inductive electron-withdrawing effect (-I effect) due to its high electronegativity. Its resonance effect (+R effect), arising from the donation of its lone pair electrons to the ring, is weaker and less influential from the meta position.
-
Iodine (ortho-position): The iodine atom at the 2-position also exhibits an inductive electron-withdrawing effect. However, compared to fluorine, iodine is less electronegative, resulting in a weaker -I effect. Its larger size and more diffuse p-orbitals lead to less effective overlap with the carbon p-orbitals of the ring, resulting in a weaker +R effect compared to lighter halogens.
The net electronic effect of both halogens is a deactivation of the aromatic ring towards electrophilic substitution, but an enhancement of the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
Steric Considerations
The bulky iodine atom at the ortho position introduces significant steric hindrance around the benzylic carbon. This steric crowding can influence the reaction mechanism. For an S(_N)2 reaction, which requires a backside attack by the nucleophile, the ortho-iodo group can impede the approach of the nucleophile, potentially slowing the reaction rate compared to an unhindered benzyl bromide.[1][2] Conversely, in an S(_N)1 reaction, the steric strain can be relieved upon the formation of a planar benzylic carbocation, potentially favoring this pathway under appropriate conditions.
The following diagram illustrates the interplay of these electronic and steric effects.
Caption: Electronic and steric factors influencing the benzylic carbon.
Synthesis and Characterization
A reliable synthesis of 5-Fluoro-2-iodobenzyl bromide is crucial for its application in research and development. The most direct and efficient method is the free-radical bromination of the corresponding toluene derivative, 5-fluoro-2-iodotoluene.[3]
Proposed Synthetic Pathway
Caption: Synthesis of 5-Fluoro-2-iodobenzyl bromide.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 5-Fluoro-2-iodotoluene | 1.0 eq | Starting material. |
| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent. |
| Azobisisobutyronitrile (AIBN) | 0.05 eq | Radical initiator. |
| Carbon tetrachloride (CCl(_4)) | ~0.2 M | Solvent. Anhydrous conditions are recommended. |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-2-iodotoluene (1.0 eq) and carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and azobisisobutyronitrile (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Fluoro-2-iodobenzyl bromide as a solid.
Safety Precautions: Benzyl bromides are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Carbon tetrachloride is a hazardous substance and should be handled with care.
Characterization Data (Predicted)
Based on the analysis of structurally similar compounds, the following spectral data are predicted for 5-Fluoro-2-iodobenzyl bromide:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.8 ppm (dd, 1H, Ar-H)
-
δ ~7.2 ppm (m, 1H, Ar-H)
-
δ ~6.8 ppm (m, 1H, Ar-H)
-
δ ~4.5 ppm (s, 2H, CH₂Br)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~160 ppm (d, J = ~250 Hz, C-F)
-
δ ~140 ppm (d, C-I)
-
δ ~135 ppm (d, Ar-CH)
-
δ ~125 ppm (d, Ar-CH)
-
δ ~115 ppm (d, J = ~20 Hz, Ar-CH)
-
δ ~95 ppm (Ar-C-CH₂Br)
-
δ ~30 ppm (CH₂Br)
-
-
Mass Spectrometry (EI):
-
M⁺ peak corresponding to the molecular weight.
-
Characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
-
Fragment ion corresponding to the loss of Br.
-
Reactivity in Nucleophilic Substitution Reactions
The enhanced electrophilicity of the benzylic carbon in 5-Fluoro-2-iodobenzyl bromide makes it an excellent substrate for nucleophilic substitution reactions. Both S(_N)1 and S(_N)2 mechanisms are plausible, with the predominant pathway depending on the reaction conditions, particularly the nature of the nucleophile and the solvent.
S(_N)2 Pathway
With strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMF), the S(_N)2 mechanism is likely to be favored. The reaction proceeds via a backside attack on the benzylic carbon, leading to an inversion of stereochemistry if the carbon were chiral.
Caption: S(_N)2 reaction pathway.
S(_N)1 Pathway
In the presence of weak nucleophiles and polar protic solvents (e.g., water, ethanol), the S(_N)1 pathway may become competitive. This mechanism involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step.
Caption: S(_N)1 reaction pathway.
The electron-withdrawing nature of the fluoro and iodo substituents will destabilize the carbocation intermediate, which would argue against a facile S(_N)1 reaction. However, the resonance stabilization provided by the benzene ring is a powerful stabilizing factor. Kinetic studies would be required to definitively elucidate the dominant mechanism under various conditions.
Applications in Drug Development and Organic Synthesis
The trifunctional nature of 5-Fluoro-2-iodobenzyl bromide (a reactive benzylic bromide, an aryl iodide for cross-coupling, and a fluorine atom for modulating pharmacokinetic properties) makes it a highly valuable building block.
-
Medicinal Chemistry: The fluorine atom can enhance metabolic stability and binding affinity of drug candidates. The benzyl bromide moiety allows for the covalent attachment of the molecule to biological targets or for the construction of larger molecular scaffolds.
-
Organic Synthesis: The aryl iodide is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of complex biaryl and other conjugated systems.[3]
Conclusion
5-Fluoro-2-iodobenzyl bromide is a reagent of significant interest due to the finely tuned electrophilicity of its benzylic carbon. The competing and complementary electronic and steric effects of the ortho-iodo and meta-fluoro substituents create a unique reactivity profile. This guide has provided a theoretical framework for understanding these effects, a practical protocol for the synthesis and characterization of the molecule, and an overview of its reactivity in key synthetic transformations. A thorough grasp of these principles will empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
-
Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19381-19386. [Link]
-
Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain brominations of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205. [Link]
-
Free-radical halogenation. (2023, December 2). In Wikipedia. [Link]
-
Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism. (2009). The Journal of Organic Chemistry, 74(5), 2099-2105. [Link]
-
Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- Preparation method of 2-fluoro-4-bromotoluene, 2-fluoro-4-bromo benzyl bromide and its 2-fluoro-4-bromo benzyl bromide. (1992).
-
An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. [Link]
- Prepare the method for 5-iodo-2-bromobenzyl alcohol. (2014).
-
2-Iodobenzyl Bromide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
2-Fluoro-5-iodobenzaldehyde. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 19). [Video]. YouTube. [Link]
Sources
Methodological & Application
Application Notes & Protocols: Strategic N-Alkylation of Amines with 5-Fluoro-2-iodobenzyl bromide
Introduction and Scope
The targeted introduction of fluorinated and iodinated benzyl moieties is a cornerstone of modern medicinal chemistry and drug development. The unique electronic properties of fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further functionalization, such as cross-coupling reactions.[1] 5-Fluoro-2-iodobenzyl bromide is a highly valuable electrophilic building block for these purposes.
This document provides a detailed technical guide for the N-alkylation of primary and secondary amines with 5-Fluoro-2-iodobenzyl bromide. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations for maximizing yield and selectivity, and robust protocols for execution and validation. We will address the inherent challenges of amine alkylation, particularly the propensity for overalkylation, and present field-proven methodologies to ensure the selective synthesis of the desired mono-alkylated product.
Mechanistic Rationale and Strategic Considerations
The reaction between an amine and 5-Fluoro-2-iodobenzyl bromide is a classic example of a nucleophilic substitution reaction.[2] Understanding the mechanistic nuances is critical for successful protocol design.
The SN2 Pathway and Substrate Reactivity
As a primary benzylic halide, 5-Fluoro-2-iodobenzyl bromide is highly susceptible to nucleophilic attack via an SN2 mechanism. The benzylic position is activated towards substitution because the transition state is stabilized by the adjacent aromatic ring.[3] The reaction proceeds via a backside attack by the lone pair of the amine's nitrogen atom on the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.
Caption: Generalized SN2 mechanism for amine alkylation.
The Challenge of Overalkylation
A significant challenge in the alkylation of primary and secondary amines is the potential for multiple alkylations.[2][4] The mono-alkylated product (a secondary amine, if starting from a primary amine) is often more nucleophilic than the starting amine due to the electron-donating effect of the newly added alkyl group. This increased nucleophilicity makes it a competitive substrate for the remaining alkylating agent, leading to the formation of tertiary amines and even quaternary ammonium salts.[4]
Strategies to Mitigate Overalkylation:
-
Stoichiometric Control: Using a molar excess of the starting amine can statistically favor the reaction with the more abundant nucleophile, thus increasing the yield of the mono-alkylated product.
-
Controlled Deprotonation: A more sophisticated approach involves the use of an amine hydrobromide salt. Under carefully controlled basic conditions, the more acidic primary amine can be selectively deprotonated, while the newly formed, more basic secondary amine remains protonated and thus non-nucleophilic.[5][6]
-
Choice of Base: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is essential. These bases are capable of neutralizing the hydrobromic acid (HBr) byproduct without competing with the substrate amine as a nucleophile.
Reagent Properties and Handling
Proper handling and storage of reagents are paramount for safety and reaction success.
| Reagent | CAS No. | MW ( g/mol ) | Key Properties & Handling Notes |
| 5-Fluoro-2-iodobenzyl bromide | 289617-98-7[7] | 313.93 | Reactive alkylating agent. Lachrymator. Sensitive to moisture and light. Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Primary/Secondary Amine | Varies | Varies | Nucleophilic. Many are volatile and have strong odors. Handle in a well-ventilated fume hood. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous grade is preferred. Hygroscopic. Acts as a solid base to neutralize HBr byproduct. |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Polar aprotic solvent, ideal for SN2 reactions. Ensure anhydrous grade is used to prevent hydrolysis of the benzyl bromide. |
Detailed Experimental Protocol: Mono-N-Alkylation of a Primary Amine
This protocol describes a general procedure for the selective mono-alkylation of a primary amine. It is designed to be a self-validating system, incorporating in-process controls.
Materials and Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Septum and needle adapter for inert atmosphere
-
Nitrogen or Argon gas line
-
Syringes for liquid transfer
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Add anhydrous acetonitrile (MeCN) to achieve a substrate concentration of approximately 0.1 M. Stir the resulting suspension for 10 minutes at room temperature.
-
-
Addition of Alkylating Agent:
-
Dissolve 5-Fluoro-2-iodobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the benzyl bromide dropwise to the stirring amine suspension over 5-10 minutes. Causality: Slow addition helps to control any potential exotherm and maintains a high local concentration of the amine, further disfavoring overalkylation.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes. A suitable mobile phase is typically a mixture of hexanes and ethyl acetate. Visualize spots under UV light (254 nm). The reaction is complete upon the disappearance of the 5-Fluoro-2-iodobenzyl bromide spot.
-
If the reaction is sluggish, it can be gently heated to 40-50°C.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature (if heated).
-
Filter the mixture to remove the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x). Causality: The water wash removes any remaining inorganic salts and water-soluble components. The brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. Expected ¹H NMR signals include a characteristic singlet for the benzylic methylene protons (CH₂-N) typically in the range of 3.8-4.5 ppm, alongside signals for the aromatic protons and the R-group of the amine.[8]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive benzyl bromide (hydrolyzed).2. Insufficiently basic conditions (amine is protonated).3. Low reaction temperature. | 1. Use fresh or properly stored benzyl bromide.2. Ensure anhydrous K₂CO₃ is used; increase equivalents if necessary.3. Gently warm the reaction to 40-50°C. |
| Significant Overalkylation | 1. Stoichiometry of amine is too low.2. Reaction temperature is too high.3. Benzyl bromide was added too quickly. | 1. Increase the excess of the starting amine to 2-3 equivalents.2. Run the reaction at room temperature or below.3. Add the benzyl bromide solution slowly via syringe pump. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Product degradation.3. Presence of side-products. | 1. Allow the reaction to stir longer or apply gentle heat.2. Ensure work-up is not overly acidic or basic.3. Optimize purification; a shallower gradient during column chromatography may be needed. |
Safety Precautions
-
5-Fluoro-2-iodobenzyl bromide: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[9] Always handle it in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Amines: Many amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Solvents: Acetonitrile and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
References
-
The Royal Society of Chemistry (2017). Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis. Available at: [Link]
-
PubMed Central (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available at: [Link]
-
Master Organic Chemistry (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
Wikipedia. Amine alkylation. Available at: [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229. Available at: [Link]
-
Quora (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Available at: [Link]
-
University of Calgary. Alkylation of Amines. Available at: [Link]
-
ResearchGate (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available at: [Link]
-
University of Calgary. Nucleophilic substitution of benzylic halides. Available at: [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. Available at: [Link]
-
PubChem. 2-Iodobenzyl Bromide. Available at: [Link]
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Application Notes & Protocols: Sonogashira Coupling of 5-Fluoro-2-iodobenzyl bromide with Alkynes
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance in Medicinal Chemistry
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is conducted under mild conditions, often at room temperature, using a dual catalytic system of palladium and copper(I).[1][4][5] Its robustness and tolerance of various functional groups have made it an invaluable tool in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[1][2][3][4]
The 5-Fluoro-2-iodobenzyl bromide scaffold is of particular interest to drug development professionals. The fluorine atom can enhance metabolic stability and binding affinity, while the benzyl bromide moiety provides a reactive handle for further functionalization. Coupling this scaffold with diverse alkynes generates a library of novel molecular architectures, which are key intermediates in the synthesis of biologically active compounds and functional materials.[2][3][4] This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and a detailed protocol for successfully performing the Sonogashira coupling with this specific substrate.
The Catalytic Cycle: A Mechanistic Deep Dive
The Sonogashira coupling proceeds via two interconnected catalytic cycles, one involving palladium and the other copper.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The generally accepted mechanism involves the following key steps:
-
Reductive Generation of Pd(0): If a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is used, it is first reduced in situ to the active Pd(0) species, often by an amine base or phosphine ligand.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (5-Fluoro-2-iodobenzyl bromide), forming a Pd(II) intermediate.
-
Copper Acetylide Formation: Concurrently, the copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1][6] This step activates the alkyne.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex. This is often considered the rate-determining step of the reaction.[6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Fig. 1: Simplified Dual Catalytic Cycle of the Sonogashira Reaction.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the Sonogashira coupling hinges on the careful selection of each component. The presence of the benzyl bromide moiety in the substrate requires particular attention to avoid unwanted side reactions, such as self-coupling or reaction with the amine base.
| Component | Selection & Rationale |
| Aryl Halide | 5-Fluoro-2-iodobenzyl bromide : The C-I bond is highly reactive towards oxidative addition with Pd(0), making it an ideal leaving group for this reaction. The electron-withdrawing fluorine can further enhance reactivity. The benzylic bromide is also reactive and could potentially lead to side products, so mild conditions are preferred. |
| Alkyne | Terminal Alkynes (R-C≡CH) : A wide variety of terminal alkynes can be used. Both aliphatic and aromatic alkynes are generally well-tolerated.[1] For sensitive substrates, using a slight excess (1.1-1.5 equivalents) of the alkyne can drive the reaction to completion. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ : These are the most common and reliable precatalysts.[6] PdCl₂(PPh₃)₂ is often preferred due to its higher stability in air.[6] Catalyst loading is typically low (0.5-5 mol%). |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) : CuI is the standard co-catalyst.[1] It facilitates the formation of the copper acetylide, which increases the rate of the reaction, allowing it to proceed at or near room temperature.[1][6] The main drawback is the potential for alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[1][6][7] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) : An amine base is crucial. It serves to neutralize the HX byproduct and often acts as the solvent.[1] For a substrate containing a benzyl bromide, a bulky, non-nucleophilic base like DIPEA might be advantageous to minimize Sₙ2 side reactions at the benzylic position. |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) : Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and alkyne homocoupling.[8] THF is a good choice for reactions at or near room temperature. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 5-Fluoro-2-iodobenzyl bromide with phenylacetylene as a representative alkyne.
Materials:
-
5-Fluoro-2-iodobenzyl bromide (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 eq, 4 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, nitrogen/argon line)
Caption: Fig. 2: General Experimental Workflow for Sonogashira Coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Fluoro-2-iodobenzyl bromide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF via syringe to dissolve the solids. Stir the mixture for 5 minutes. Subsequently, add DIPEA (3.0 eq) followed by the dropwise addition of phenylacetylene (1.2 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored periodically.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (5-Fluoro-2-iodobenzyl bromide). A typical mobile phase would be a mixture of hexanes and ethyl acetate.
-
Workup: Once the reaction is complete (typically 4-12 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Solvent Removal: Remove the solvent in vacuo using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents (presence of O₂). 3. Impure starting materials. | 1. Use a fresh bottle of catalyst or a different palladium source (e.g., Pd(PPh₃)₄). 2. Ensure rigorous degassing of solvent and base (e.g., three freeze-pump-thaw cycles). 3. Purify starting materials before use. |
| Formation of Alkyne Dimer (Glaser Coupling) | 1. Presence of oxygen in the reaction vessel.[7] 2. Prolonged reaction time at elevated temperatures. | 1. Maintain a strict inert atmosphere throughout the reaction.[1] 2. Consider a copper-free protocol if homocoupling is a persistent issue.[1] Run the reaction at the lowest effective temperature. |
| Formation of Side Products | 1. Reaction of the benzyl bromide with the amine base. 2. Homocoupling of the aryl halide. | 1. Use a bulkier, less nucleophilic base like DIPEA. Run the reaction at room temperature or below. 2. This is often due to catalyst decomposition. Ensure an inert atmosphere and consider adding a phosphine ligand like PPh₃. |
| Dark Black Precipitate (Palladium Black) | Catalyst decomposition and aggregation.[9] | This indicates catalyst death. Ensure the reaction is truly anaerobic. Adding a small amount of extra phosphine ligand can sometimes help stabilize the Pd(0) species. |
Conclusion
The Sonogashira coupling of 5-Fluoro-2-iodobenzyl bromide with terminal alkynes is a powerful and versatile method for synthesizing valuable chemical intermediates. By understanding the underlying mechanism and carefully controlling reaction parameters—particularly maintaining an inert atmosphere and choosing an appropriate base—researchers can reliably achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a robust starting point for scientists and drug development professionals aiming to leverage this important transformation in their synthetic endeavors.
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
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Jadhav, G. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]
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Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
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Zhang, J., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
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Ghosh, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Fazaeli, R., et al. (2024). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Zhang, J., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Retrieved from [Link]
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Lin, C.-F., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Retrieved from [Link]
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Reddit user post. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
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Wood, M. D., et al. (2017). Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
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Semproni, J. G., et al. (2024). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. Retrieved from [Link]
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Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry. Retrieved from [Link]
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Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. Retrieved from [Link]
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Fleming, F. F., & Yao, L. (2016). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules. Retrieved from [Link]
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Rasheed, H. A. M., et al. (2024). Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-Fluoro-2-iodobenzyl bromide
Introduction: A Versatile Building Block in Modern Chemistry
5-Fluoro-2-iodobenzyl bromide is a trifunctional synthetic intermediate of significant interest to researchers in drug discovery, medicinal chemistry, and materials science.[1] Its unique arrangement of a reactive benzylic bromide, a synthetically versatile aryl iodide, and a metabolically influential fluorine atom makes it a powerful tool for the construction of complex molecular architectures. The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[2] This guide provides a detailed exploration of the reactivity of 5-Fluoro-2-iodobenzyl bromide in nucleophilic substitution reactions, offering field-proven insights and step-by-step protocols for its effective utilization.
Reactivity Profile: Selective Functionalization at the Benzylic Position
The key to harnessing the synthetic potential of 5-Fluoro-2-iodobenzyl bromide lies in understanding the differential reactivity of its three halogen substituents. The benzylic bromide is highly susceptible to nucleophilic attack, while the aryl iodide and aryl fluoride are comparatively inert under typical nucleophilic substitution conditions.
-
Benzylic Bromide: The carbon-bromine bond at the benzylic position is the primary site of reactivity. This is due to the ability of the adjacent benzene ring to stabilize the transition state of both Sₙ1 and Sₙ2 reactions. As a primary benzylic halide, 5-Fluoro-2-iodobenzyl bromide readily undergoes substitution reactions with a wide range of nucleophiles.[3] With strong nucleophiles, the reaction typically proceeds via an Sₙ2 mechanism.
-
Aryl Iodide: The carbon-iodine bond on the aromatic ring is significantly less reactive towards traditional nucleophilic substitution. However, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds at a later synthetic stage.
-
Aryl Fluoride: The carbon-fluorine bond is the strongest single bond to carbon and is exceptionally resistant to cleavage by nucleophiles under standard conditions. The high electronegativity of fluorine does, however, influence the electronic properties of the aromatic ring.
This disparity in reactivity allows for the selective functionalization of the benzylic position, leaving the aryl iodide and fluoride intact for subsequent transformations.
Experimental Protocols: Harnessing the Power of Selective Substitution
The following protocols provide detailed methodologies for conducting nucleophilic substitution reactions with 5-Fluoro-2-iodobenzyl bromide using common classes of nucleophiles. These protocols are designed to be self-validating, with explanations for key experimental choices.
General Considerations:
-
Safety: 5-Fluoro-2-iodobenzyl bromide is a lachrymator and corrosive.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4][5]
-
Reagent Quality: Use of anhydrous solvents and high-purity reagents is crucial for optimal results, as the presence of water can lead to hydrolysis of the benzyl bromide.
-
Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reaction to determine completion.
Protocol 1: N-Alkylation of a Primary Amine
This protocol details the synthesis of a secondary amine through the reaction of 5-Fluoro-2-iodobenzyl bromide with a primary amine. To avoid over-alkylation, a slight excess of the amine is often used.
Reaction Scheme:
Figure 1: N-Alkylation of a primary amine.
Materials:
-
5-Fluoro-2-iodobenzyl bromide
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-Fluoro-2-iodobenzyl bromide (1.0 eq).
-
Solvent and Base Addition: Dissolve the benzyl bromide in anhydrous DMF. Add anhydrous potassium carbonate (2.0 eq).
-
Nucleophile Addition: Add the primary amine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere prevents the hydrolysis of the reactive benzyl bromide.
-
Base: Potassium carbonate is a mild, solid base that neutralizes the hydrobromic acid (HBr) formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.[6]
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction pathway.
-
Excess Amine: A slight excess of the amine helps to ensure complete consumption of the benzyl bromide and can help minimize the formation of the dialkylated product.
Protocol 2: Synthesis of a Thioether
This protocol describes the formation of a thioether via the reaction of 5-Fluoro-2-iodobenzyl bromide with a thiol. This reaction is generally very efficient.[7]
Reaction Scheme:
Figure 2: Synthesis of a thioether.
Materials:
-
5-Fluoro-2-iodobenzyl bromide
-
Thiol (e.g., thiophenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Thiolate Formation: To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and dissolve it in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution of the thiol. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Electrophile Addition: Dissolve 5-Fluoro-2-iodobenzyl bromide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the thiolate solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base that quantitatively deprotonates the thiol to form the more nucleophilic thiolate anion.
-
Temperature Control: The initial deprotonation and the addition of the electrophile are carried out at 0 °C to control the exothermic reaction and prevent potential side reactions.
-
Solvent: THF is a suitable aprotic solvent for this reaction, as it is inert to the strong base and effectively solubilizes the reactants.
Protocol 3: Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from 5-Fluoro-2-iodobenzyl bromide and an alcohol, following the principles of the Williamson ether synthesis.[8]
Reaction Scheme:
Figure 3: Williamson Ether Synthesis.
Materials:
-
5-Fluoro-2-iodobenzyl bromide
-
Alcohol (e.g., ethanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.5 eq) and dissolve it in anhydrous THF. Cool the solution to 0 °C.
-
Base Addition: Carefully add sodium hydride (1.5 eq) portion-wise to the stirred alcohol solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Electrophile Addition: Dissolve 5-Fluoro-2-iodobenzyl bromide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.
-
Reaction: After the addition, the reaction can be stirred at room temperature or gently heated (e.g., to 40-50 °C) to drive the reaction to completion. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Alkoxide Formation: The alcohol is converted to the more nucleophilic alkoxide by a strong base like sodium hydride to facilitate the Sₙ2 reaction.[8]
-
Heating: Some Williamson ether syntheses may require gentle heating to proceed at a reasonable rate, especially with less reactive alcohols.
-
Solvent: THF is a common choice, but other polar aprotic solvents like DMF can also be used.
Summary of Reaction Conditions
| Nucleophile | Base | Solvent | Temperature | Typical Reaction Time |
| Primary Amine | K₂CO₃ | DMF | Room Temp. | 2-6 hours |
| Thiol | NaH | THF | 0 °C to Room Temp. | 1-4 hours |
| Alcohol | NaH | THF | Room Temp. to 50 °C | 2-12 hours |
Troubleshooting and Advanced Applications
-
Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous. Increasing the reaction temperature or using a stronger base (for alcohols and thiols) may improve conversion. For amine alkylations, using a more polar solvent or a phase-transfer catalyst can sometimes be beneficial.
-
Side Reactions: The primary side reaction in amine alkylation is over-alkylation. This can be minimized by using an excess of the amine or by employing a protecting group strategy. For the Williamson ether synthesis, elimination can be a competing pathway with secondary alcohols, though it is less of a concern with primary benzylic halides.
-
Advanced Applications: The products of these nucleophilic substitution reactions are valuable intermediates. The preserved aryl iodide functionality can be used in subsequent cross-coupling reactions to build molecular complexity. This sequential functionalization strategy is a powerful approach in the synthesis of novel pharmaceutical candidates and functional materials.
Conclusion
5-Fluoro-2-iodobenzyl bromide is a highly valuable and versatile building block for organic synthesis. Its chemoselective reactivity at the benzylic position allows for the straightforward introduction of a wide variety of functional groups via nucleophilic substitution. By understanding the principles outlined in these application notes and following the detailed protocols, researchers can effectively utilize this reagent to advance their synthetic goals in drug discovery and materials science.
References
-
Mullard, A. (2018). 2017 FDA drug approvals. Nature Reviews Drug Discovery, 17(3), 155-155. [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
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Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19062–19066. [Link]
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Sommer, H. Z., & Jackson, L. L. (1970). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
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Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
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O'Donnell, C. J., et al. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkivoc, 2010(9), 216-228. [Link]
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Application Notes and Protocols for O-Alkylation with 5-Fluoro-2-iodobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview and a detailed experimental protocol for the O-alkylation of phenols using 5-Fluoro-2-iodobenzyl bromide. This versatile reagent is a valuable building block in medicinal chemistry and materials science, enabling the introduction of a unique 5-fluoro-2-iodobenzyl moiety onto various scaffolds. The protocol detailed herein is based on the principles of the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers.[1]
Introduction: The Strategic Importance of 5-Fluoro-2-iodobenzyl Moiety
The 5-fluoro-2-iodobenzyl group is a synthetically attractive fragment in drug discovery and development. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a molecule. The iodine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual functionality makes 5-Fluoro-2-iodobenzyl bromide a key intermediate for the synthesis of complex molecules with potential therapeutic applications.
The O-alkylation reaction, specifically the Williamson ether synthesis, provides a direct and efficient method for attaching this valuable moiety to phenols and alcohols. This reaction proceeds via an S_N2 mechanism, where a phenoxide or alkoxide ion acts as a nucleophile, displacing the bromide from the benzylic position of 5-Fluoro-2-iodobenzyl bromide.[2]
Reaction Mechanism and Key Considerations
The O-alkylation with 5-Fluoro-2-iodobenzyl bromide is a classic example of the Williamson ether synthesis. The reaction proceeds in two conceptual steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of the phenol or alcohol, forming a more nucleophilic phenoxide or alkoxide.
-
Nucleophilic Substitution (S_N2): The resulting nucleophile attacks the electrophilic benzylic carbon of 5-Fluoro-2-iodobenzyl bromide, displacing the bromide leaving group and forming the desired ether.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient for the deprotonation of phenols (pKa ≈ 10). For less acidic alcohols, a stronger base such as sodium hydride (NaH) may be necessary. The use of a relatively mild base for phenols helps to minimize potential side reactions.
-
Choice of Solvent: A polar aprotic solvent is ideal for S_N2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as a protic solvent, thus maintaining its reactivity. Acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are excellent choices for this transformation.
-
Reaction Temperature: The reaction is typically carried out at an elevated temperature (e.g., 50-80 °C) to ensure a reasonable reaction rate. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.
Below is a diagram illustrating the general reaction mechanism:
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-iodobenzyl Bromide
Introduction: Strategic Functionalization of a Privileged Scaffold
In the landscape of modern drug discovery and development, the ability to selectively and efficiently modify complex molecular scaffolds is paramount. 5-Fluoro-2-iodobenzyl bromide emerges as a particularly valuable building block due to its trifunctional nature. It possesses an aryl iodide, a benzyl bromide, and a fluorine substituent, each offering distinct opportunities for chemical manipulation. The strategic, palladium-catalyzed cross-coupling of this substrate opens avenues to a diverse array of novel chemical entities, making it a cornerstone for library synthesis and lead optimization campaigns.
This comprehensive guide provides detailed application notes and robust protocols for the selective palladium-catalyzed cross-coupling of 5-Fluoro-2-iodobenzyl bromide. As Senior Application Scientists, we aim to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern these transformations, thereby empowering researchers to adapt and innovate. The protocols herein are designed to be self-validating, with an emphasis on causality and scientific integrity.
At the heart of selective functionalization of 5-Fluoro-2-iodobenzyl bromide lies the differential reactivity of the C(sp²)–I and C(sp³)–Br bonds in the oxidative addition step of the palladium catalytic cycle. The generally accepted reactivity trend for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl.[1] This inherent difference allows for the preferential activation of the aryl iodide bond under carefully controlled conditions, leaving the benzyl bromide moiety intact for subsequent transformations. The choice of palladium catalyst, ligand, base, and solvent all play crucial roles in modulating this selectivity.
Chemoselective Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[2] In the case of 5-Fluoro-2-iodobenzyl bromide, the primary objective is the selective coupling of an aryl or vinyl boronic acid at the 2-iodo position.
Causality of Experimental Choices
The selection of the catalyst system is critical for achieving high chemoselectivity. A palladium(II) precatalyst such as palladium acetate (Pd(OAc)₂) or a preformed palladium(0) source like Pd(PPh₃)₄ can be used. The choice of ligand is paramount in influencing the rate of oxidative addition and preventing unwanted side reactions. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to stabilize the palladium center and promote the desired reactivity. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium center.[3] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous phase, facilitates the dissolution of both the organic and inorganic reagents.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
| Parameter | Value | Justification |
| Reactants | 5-Fluoro-2-iodobenzyl bromide (1.0 eq.), Arylboronic acid (1.2 eq.) | A slight excess of the boronic acid ensures complete consumption of the starting material. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium precatalyst. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand that promotes oxidative addition and stabilizes the catalyst. |
| Base | K₂CO₃ (2.0 eq.) | A readily available and effective base for boronic acid activation. |
| Solvent | Toluene/H₂O (4:1 v/v) | A biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to promote the reaction without significant decomposition of the benzyl bromide. |
| Reaction Time | 4-12 h | Monitored by TLC or LC-MS until completion. |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluoro-2-iodobenzyl bromide, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the toluene portion of the solvent.
-
Add the catalyst solution to the reaction flask, followed by the water portion of the solvent.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Chemoselective Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[4] This reaction is particularly valuable for introducing alkynyl functionalities, which are versatile handles for further chemical transformations.
Causality of Experimental Choices
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst activates the alkyne. The choice of a mild base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine), is crucial to deprotonate the terminal alkyne and to act as a solvent. The reaction is generally performed under anhydrous and anaerobic conditions to prevent side reactions. The reactivity order of aryl halides in Sonogashira coupling is I > Br > Cl, which again favors selective reaction at the 2-iodo position.[5]
Visualizing the Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling
| Parameter | Value | Justification |
| Reactants | 5-Fluoro-2-iodobenzyl bromide (1.0 eq.), Terminal alkyne (1.5 eq.) | A slight excess of the alkyne drives the reaction to completion. |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | A common and effective palladium(II) precatalyst for Sonogashira reactions. |
| Co-catalyst | CuI (4 mol%) | Activates the terminal alkyne. |
| Base/Solvent | Triethylamine (Et₃N) | Acts as both the base and the solvent. |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient. |
| Reaction Time | 2-8 h | Monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Fluoro-2-iodobenzyl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous triethylamine via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chemoselective Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds by coupling an aryl halide with an amine.[6] This reaction is of great importance in medicinal chemistry, as the aniline moiety is a common feature in many pharmaceutical agents.
Causality of Experimental Choices
Achieving a successful Buchwald-Hartwig amination relies on a carefully selected palladium catalyst, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base. The ligand plays a crucial role in facilitating both the oxidative addition and the reductive elimination steps.[3] Ligands such as RuPhos and BrettPhos have been shown to be highly effective for a wide range of substrates.[7] A strong base, typically a sodium or potassium alkoxide (e.g., NaOt-Bu or K₃PO₄), is required to deprotonate the amine and generate the active nucleophile. The choice of an aprotic solvent like toluene or dioxane is standard. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective amination at the 2-position of the benzyl bromide.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Sources
- 1. Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Protection of Functional Groups for Reactions with 5-Fluoro-2-iodobenzyl Bromide
Abstract: 5-Fluoro-2-iodobenzyl bromide is a highly versatile synthetic building block, prized in medicinal chemistry and materials science for its dual reactivity. The presence of a potent electrophilic benzyl bromide for alkylation and a strategically positioned iodo-substituent for cross-coupling reactions offers immense synthetic potential. However, this dual functionality necessitates a carefully planned approach to manage chemoselectivity, particularly when substrates contain nucleophilic or acidic functional groups. This guide provides a comprehensive overview of protecting group strategies, detailed protocols, and the underlying chemical logic required to successfully employ 5-Fluoro-2-iodobenzyl bromide in complex synthetic routes.
The Chemical Reactivity of 5-Fluoro-2-iodobenzyl Bromide
Understanding the inherent reactivity of 5-Fluoro-2-iodobenzyl bromide is the cornerstone of designing a successful synthetic strategy. The molecule possesses two key reactive sites with distinct chemical personalities.
-
The Benzylic Bromide: The bromomethyl group is a powerful electrophile. The carbon atom is highly susceptible to nucleophilic attack, readily participating in SN2 reactions with a wide range of nucleophiles.[1] In some cases, particularly with weaker nucleophiles or in polar protic solvents, an SN1 mechanism can be involved due to the formation of a resonance-stabilized benzylic carbocation.[1] This high reactivity means that any unprotected nucleophilic groups on a reaction partner, such as amines, alcohols, thiols, or even acidic carboxylates, will likely react, leading to undesired side products.
-
The Aryl Iodide: The iodine atom at the 2-position is an excellent handle for transition metal-catalyzed cross-coupling reactions.[2] This site allows for the formation of new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig couplings. The reagents and conditions for these reactions (e.g., strong bases, organometallic reagents) are often incompatible with unprotected acidic protons, such as those found in alcohols and carboxylic acids.[3][4]
This duality demands that chemists temporarily mask, or "protect," incompatible functional groups to ensure the desired transformation occurs with high fidelity.
The Principle of Orthogonal Protection
In multi-step synthesis, the concept of "orthogonal protection" is critical. This strategy involves using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[5] For example, one might choose an acid-labile protecting group and a hydrogenolysis-labile protecting group. This allows for the selective deprotection of one functional group while leaving the other protected for subsequent transformations. The ability to selectively unmask reactive sites is fundamental to the efficient construction of complex molecules.
Caption: A generalized workflow illustrating an orthogonal protecting group strategy.
Protecting Group Strategies and Protocols
The choice of a protecting group is dictated by its stability to the planned reaction conditions and the mildness of its removal.[6] Below are detailed strategies for common functional groups.
Protection of Amines
Amines are potent nucleophiles that will readily react with 5-Fluoro-2-iodobenzyl bromide. Carbamates are the most common and effective protecting groups for amines as they temper their nucleophilicity and basicity.[7][8]
Recommended Protecting Group: tert-Butoxycarbonyl (Boc) Rationale: The Boc group is exceptionally stable to basic and nucleophilic conditions typically used for alkylation reactions.[9] It is, however, easily cleaved under anhydrous acidic conditions, which are orthogonal to many other protecting groups and are unlikely to disturb the rest of the molecule.[10][11]
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl)[10][11] | Stable to base, nucleophiles, hydrogenolysis. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C)[6][8] | Stable to acid, base. Labile to reduction. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[8] | Stable to acid, hydrogenolysis. Labile to base. |
Protocol 3.1.1: Boc Protection of a Primary Amine
-
Materials: Primary amine (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), Triethylamine (Et₃N, 1.2 eq) or NaOH (1.2 eq), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the primary amine in DCM.
-
Add triethylamine to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O in DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 3.1.2: Alkylation of Boc-Protected Amine
-
Materials: Boc-protected amine (1.0 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), 5-Fluoro-2-iodobenzyl bromide (1.1 eq), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the Boc-protected amine and dissolve in anhydrous DMF.
-
Cool the solution to 0 °C and carefully add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the corresponding anion.
-
Add a solution of 5-Fluoro-2-iodobenzyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Protocol 3.1.3: Boc Deprotection
-
Materials: Boc-protected product, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an equal volume of TFA to the solution at room temperature.[11] Note: This reaction evolves CO₂ gas.[12]
-
Stir for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer, and concentrate to yield the deprotected amine.
-
Protection of Alcohols
The acidic proton of alcohols can interfere with many organometallic and strongly basic reagents.[3][13] Furthermore, the alkoxide is nucleophilic and can react with 5-Fluoro-2-iodobenzyl bromide. Silyl ethers are a premier choice for alcohol protection due to their ease of formation, stability, and mild removal conditions.[13][14]
Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS or TBS) Rationale: The TBDMS group is sterically hindered, providing excellent stability across a wide range of conditions, including organometallic reagents, basic hydrolysis, and many oxidizing/reducing agents.[3] Its key advantage is its selective removal with fluoride ion sources (e.g., TBAF), which typically does not affect other protecting groups.[15]
Table 2: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole | Fluoride source (TBAF) or mild acid[15][16] | Stable to base, organometallics, oxidation. |
| Benzyl | Bn | Benzyl Bromide (BnBr), NaH | Catalytic Hydrogenolysis (H₂, Pd/C)[17][18] | Stable to acid, base, most redox reagents. |
| Tetrahydropyranyl | THP | Dihydropyran (DHP), acid catalyst | Aqueous Acid (e.g., HCl, AcOH)[3] | Stable to base, organometallics, redox reagents. |
Protocol 3.2.1: TBDMS Protection of a Primary Alcohol
-
Materials: Primary alcohol (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq), Imidazole (2.5 eq), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere.
-
Add TBDMS-Cl portion-wise at room temperature.
-
Stir the reaction for 2-8 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 3.2.2: TBDMS Deprotection
-
Materials: TBDMS-protected compound, Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.5 eq), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected substrate in THF.
-
Add the TBAF solution and stir at room temperature.
-
Monitor the reaction by TLC (typically complete in 1-4 hours).
-
Once complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude alcohol by flash column chromatography.[15]
-
Protection of Carboxylic Acids
The acidic proton of carboxylic acids is incompatible with organometallic reagents and strong bases.[4] The carboxylate anion is also a potential nucleophile. Esterification is the most direct and common method for protecting this functional group.[4][7]
Recommended Protecting Group: Methyl Ester Rationale: Methyl esters are easily prepared and are stable to a wide variety of non-hydrolytic conditions, including many cross-coupling and alkylation reactions. While their removal typically requires saponification with a strong base (e.g., LiOH, NaOH), this method is robust and high-yielding.[19] For substrates sensitive to strong base, other esters (e.g., tert-butyl or benzyl) offer alternative deprotection pathways.[4]
Table 3: Comparison of Common Carboxylic Acid Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| Methyl Ester | -OMe | MeOH, H₂SO₄ (cat.) or (Trimethylsilyl)diazomethane | Base Hydrolysis (LiOH, NaOH)[19][20] | Stable to acid, organometallics (at low temp). |
| tert-Butyl Ester | -OtBu | Isobutylene, H₂SO₄ (cat.) | Acid Hydrolysis (TFA, HCl)[4] | Stable to base, hydrogenolysis. |
| Benzyl Ester | -OBn | Benzyl alcohol, DCC or BnBr, Cs₂CO₃ | Catalytic Hydrogenolysis (H₂, Pd/C)[4] | Stable to acid, base. |
Protocol 3.3.1: Methyl Ester Protection
-
Materials: Carboxylic acid (1.0 eq), Methanol (MeOH, solvent), Sulfuric acid (H₂SO₄, catalytic).
-
Procedure (Fischer Esterification):
-
Dissolve the carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
-
Protocol 3.3.2: Methyl Ester Deprotection (Saponification)
-
Materials: Methyl ester, Lithium hydroxide (LiOH, 2-5 eq), THF/Water or MeOH/Water mixture.
-
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until all starting material is consumed.
-
Cool the mixture to 0 °C and carefully acidify with dilute HCl (e.g., 1 M) to protonate the carboxylate.
-
Extract the carboxylic acid product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Strategic Decision Making
Choosing the correct protecting group requires foresight into the entire synthetic sequence. A decision-making framework can help streamline this process.
Caption: A decision matrix for selecting a suitable protecting group.
Conclusion
The successful application of 5-Fluoro-2-iodobenzyl bromide in organic synthesis is critically dependent on the judicious use of protecting groups. By understanding the reactivity of the electrophile, anticipating incompatibilities with other functional groups, and applying the principles of orthogonal protection, researchers can unlock the full synthetic potential of this valuable building block. The protocols and strategies outlined in this guide provide a robust framework for achieving high chemoselectivity and yield in the synthesis of complex molecular targets.
References
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Protecting group - Wikipedia . Wikipedia. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Protecting Groups - chem.iitb.ac.in . Indian Institute of Technology Bombay. [Link]
-
Protecting Groups For Alcohols - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Methyl Esters - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Protecting Groups For Amines: Carbamates - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
Deprotection of Silyl Ethers - Gelest Technical Library . Gelest. [Link]
-
Methyl-Ester Protection and Deprotection - J&K Scientific LLC . J&K Scientific LLC. [Link]
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Appendix 6: Protecting groups - Oxford Learning Link . Oxford University Press. [Link]
-
Protecting Groups in Organic Synthesis - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Protecting Groups For Alcohols - Chemistry Steps . Chemistry Steps. [Link]
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Boc Deprotection Mechanism - TFA - Common Organic Chemistry . Common Organic Chemistry. [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS Green Chemistry Institute. [Link]
-
Protection of Alcohols - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Benzyl Protection - Common Organic Chemistry . Common Organic Chemistry. [Link]
-
Protecting Groups for Carboxylic acid - YouTube . YouTube. [Link]
-
Amine Protection / Deprotection - Fisher Scientific . Fisher Scientific. [Link]
-
Need to hydrolyze methyl esters but compound is water sensitive : r/Chempros - Reddit . Reddit. [Link]
-
Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 20. reddit.com [reddit.com]
scale-up synthesis of 5-Fluoro-2-iodobenzyl bromide derivatives
An Application Note for the Scale-Up Synthesis of 5-Fluoro-2-iodobenzyl Bromide and Its Derivatives
Abstract
5-Fluoro-2-iodobenzyl bromide is a critical building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its halogen substituents. Transitioning its synthesis from the laboratory bench to a larger, scalable process presents significant challenges related to safety, reagent selection, and process control. This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 5-Fluoro-2-iodobenzyl bromide via a free-radical bromination pathway. We emphasize the rationale behind key experimental choices, from reagent selection to purification strategies, to ensure a safe, efficient, and reproducible process. Detailed protocols, safety procedures, and analytical quality control measures are provided for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Synthetic Challenges
Halogenated organic molecules are cornerstones of modern pharmaceutical development. The incorporation of fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity. 5-Fluoro-2-iodobenzyl bromide, therefore, is not merely an intermediate but a strategic precursor for creating diverse libraries of novel compounds.
However, the synthesis of benzyl bromides is fraught with challenges, particularly at scale. These compounds are potent lachrymators, requiring stringent handling protocols.[1][2] The primary synthetic route, free-radical bromination of the corresponding toluene, can suffer from poor selectivity, leading to the formation of dibrominated byproducts and ring-brominated impurities.[3] Traditional lab-scale methods often employ hazardous reagents like carbon tetrachloride and thermal initiators such as azobisisobutyronitrile (AIBN), which are unsuitable for large-scale production due to environmental toxicity and the risk of thermal runaway.
This application note details a robust and scalable approach that mitigates these risks by employing photochemical initiation and safer solvent systems, focusing on process control to maximize yield and purity.
Synthetic Strategy: Pathway Selection for Scalability
While several methods exist for preparing benzyl bromides, the most direct and atom-economical approach for scale-up is the free-radical bromination of the parent toluene derivative.
DOT Script: Synthetic Pathways
Caption: Comparison of synthetic routes to 5-Fluoro-2-iodobenzyl bromide.
The free-radical pathway is preferred for the following reasons:
-
Process Efficiency: It is a single-step transformation from a readily available starting material.
-
Cost-Effectiveness: It avoids the need to first synthesize and purify the corresponding benzyl alcohol, reducing overall production costs.
-
Scalability: Photochemical flow reactors or large batch reactors equipped with appropriate UV lamps are well-established technologies for industrial-scale radical reactions.[4]
Core Protocol: Photochemically-Initiated Radical Bromination
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls. The use of photochemical initiation (a high-intensity lamp) circumvents the need for potentially hazardous thermal initiators.
Mechanism Explained: The Free-Radical Chain Reaction
The reaction proceeds via a classic chain mechanism, which is crucial to understand for process control.[5]
-
Initiation: UV light cleaves the weak Br-Br bond of a bromine source (either elemental bromine or, more commonly, N-Bromosuccinimide, NBS) to generate bromine radicals (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 5-fluoro-2-iodotoluene, which is the most energetically favorable position, forming a stable benzyl radical and HBr. This benzyl radical then reacts with another molecule of the bromine source to yield the desired product and a new bromine radical, continuing the chain.
-
Termination: The reaction ceases when two radicals combine. Controlling the radical concentration by managing light intensity and temperature is key to preventing premature termination and unwanted side reactions.
Reagents and Equipment
| Reagent/Material | Quantity (moles) | Quantity (mass/vol) | Rationale for Choice |
| 5-Fluoro-2-iodotoluene | 0.40 mol | 100 g | Starting material. Purity should be >98% to avoid side reactions. |
| N-Bromosuccinimide (NBS) | 0.42 mol | 74.8 g | Brominating Agent: Safer and easier to handle than liquid bromine. A slight excess (1.05 eq) ensures complete conversion of the starting material.[6] |
| Acetonitrile (MeCN) | - | 1000 mL | Solvent: A polar aprotic solvent that avoids the environmental hazards of chlorinated solvents like CCl₄. It is also effective for radical reactions initiated by light.[4] |
| Saturated Sodium Bicarbonate | - | 500 mL | Used during work-up to neutralize acidic byproducts (HBr). |
| Saturated Sodium Thiosulfate | - | 200 mL | Used to quench any unreacted bromine or NBS. |
| Anhydrous Magnesium Sulfate | - | ~30 g | Drying agent. |
| Equipment | - | - | - |
| 2L Jacketed Glass Reactor | - | 1 | Allows for precise temperature control via a circulating chiller/heater. |
| Overhead Mechanical Stirrer | - | 1 | Ensures efficient mixing in a large volume. |
| Immersion UV Lamp (e.g., 450W) | - | 1 | Provides the energy for radical initiation. Wavelength should be >300 nm to avoid degradation of the aromatic ring. |
| Temperature Probe & Condenser | - | 1 each | For reaction monitoring and solvent reflux. |
Step-by-Step Synthesis Protocol
DOT Script: Experimental Workflow
Caption: Scaled synthesis workflow from setup to product isolation.
-
Reactor Preparation: Assemble the 2L jacketed reactor with the overhead stirrer, temperature probe, condenser, and an inlet for nitrogen. Ensure the setup is in a well-ventilated fume hood.
-
Charging Reagents: Charge the 5-fluoro-2-iodotoluene (100 g) and acetonitrile (1000 mL) into the reactor. Begin stirring to form a homogeneous solution.
-
Inerting and Cooling: Purge the reactor with nitrogen for 15 minutes to remove oxygen, which can act as a radical trap and inhibit the reaction.[5] Using the circulator, cool the reactor contents to 0-5°C.
-
NBS Addition: Slowly add the N-Bromosuccinimide (74.8 g) in several portions over 30 minutes. Causality Note: This controlled addition is critical to manage the initial exotherm and maintain temperature control.
-
Photochemical Reaction: Once the NBS is fully added and the temperature is stable, insert and turn on the immersion UV lamp. Allow the reaction to slowly warm to room temperature (20-25°C).
-
Reaction Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material spot/peak indicates completion. Typical reaction time is 3-6 hours. Self-Validation: This step is crucial to prevent the formation of the dibrominated byproduct, which occurs if the reaction is left for too long after the starting material is consumed.
-
Reaction Quench and Work-up:
-
Once complete, turn off the UV lamp and cool the reactor back to 10-15°C.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with 1M sodium thiosulfate solution (2 x 100 mL) to remove any residual bromine.
-
Wash with saturated sodium bicarbonate solution (2 x 250 mL) to neutralize HBr.
-
Wash with brine (1 x 200 mL) to remove residual water.
-
-
Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a temperature not exceeding 40°C. Trustworthiness Note: Benzyl bromides are thermally sensitive; excessive heat during solvent removal can lead to decomposition.
-
Yield and Analysis: The resulting crude product, typically a light-yellow oil or low-melting solid, should be analyzed for purity. Typical yields are in the range of 80-90%. The crude material is often of sufficient purity (>95%) for use in subsequent reactions.[7][8] If higher purity is required, recrystallization from a hexane/ethyl acetate mixture can be performed.[9]
Safety and Handling: A Critical Requirement
Benzyl bromide and its derivatives are hazardous materials. Adherence to strict safety protocols is mandatory.
-
Lachrymator: This compound is a severe irritant to the eyes, skin, and respiratory system.[1] All manipulations MUST be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, and splash-proof goggles at all times. A face shield is also recommended.[10]
-
Spill & Waste Management: Have a spill kit ready containing an appropriate absorbent material. All chemical waste must be collected in designated, sealed containers and disposed of according to institutional and local regulations.[11]
-
Engineering Controls: For kilogram-scale synthesis, a walk-in fume hood or a closed-system reactor is essential. Emergency showers and eyewash stations must be immediately accessible.[12]
Analytical Quality Control
Confirming the identity and purity of the final product is a critical validation step.
| Analysis Method | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | A characteristic singlet for the benzylic CH₂Br protons should appear around 4.5-4.7 ppm. Aromatic protons will appear in the 7.0-7.8 ppm range.[9] |
| ¹⁹F NMR | Chemical Shift (δ) | A singlet or multiplet confirming the presence and environment of the fluorine atom, typically between -110 and -120 ppm.[9] |
| GC-MS | Purity & Mass Verification | Purity should be ≥95%. The mass spectrum should show the molecular ion peak corresponding to the product's mass, along with the characteristic isotopic pattern for bromine. |
| HPLC | Purity Assessment | Provides a quantitative measure of purity and can detect non-volatile impurities. |
Application in Derivative Synthesis
The synthesized 5-Fluoro-2-iodobenzyl bromide is a potent electrophile, readily participating in Sₙ2 reactions. This allows for the straightforward synthesis of a wide range of derivatives.
DOT Script: Derivative Synthesis
Caption: General Sₙ2 reactions using the target benzyl bromide.
A general procedure involves dissolving the benzyl bromide in a suitable solvent (e.g., DMF, ACN) and adding the nucleophile (an alcohol, amine, or thiol), often in the presence of a non-nucleophilic base like potassium carbonate to neutralize the HBr byproduct.[1] The reaction is typically stirred at room temperature until completion.
Conclusion
The scale-up synthesis of 5-Fluoro-2-iodobenzyl bromide is an achievable process when approached with a clear understanding of the underlying reaction mechanism and a steadfast commitment to safety. By replacing hazardous traditional reagents with modern photochemical methods and implementing rigorous process monitoring, researchers can reliably produce this valuable intermediate at scale. The protocols and insights provided herein serve as a comprehensive guide to navigate the challenges of this synthesis, enabling the advancement of research and development in the chemical and pharmaceutical sciences.
References
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
Common Organic Chemistry. Benzyl Bromide. [Link]
- Google Patents. US6133468A - Method for preparing substituted benzyl bromides.
- Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
- Google Patents.
-
Wikipedia. Free-radical halogenation. [Link]
-
SciRP.org. Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. [Link]
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture? [Link]
- Google Patents.
- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
NJ.gov. BENZYL BROMIDE HAZARD SUMMARY. [Link]
-
SciRP.org. Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System. [Link]
-
Taylor & Francis. Benzylic Bromination of Toluene Derivatives with Boron Tribromide. [Link]
Sources
- 1. Benzyl Bromide [commonorganicchemistry.com]
- 2. fishersci.com [fishersci.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 6. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 7. Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis [scirp.org]
- 8. scirp.org [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-iodobenzyl bromide
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 5-Fluoro-2-iodobenzyl bromide. This crucial halogenated intermediate is a valuable building block in the development of pharmaceuticals and advanced materials. However, its synthesis, primarily through the radical bromination of 5-fluoro-2-iodotoluene, is often accompanied by challenging side reactions that can impact yield, purity, and scalability.
This document provides in-depth troubleshooting guides and validated protocols designed to help you anticipate, identify, and mitigate these common issues. Our approach is rooted in explaining the fundamental chemical principles behind each step, empowering you to make informed decisions in your laboratory work.
Section 1: Reaction Overview and Core Mechanism
The most common and efficient route to 5-Fluoro-2-iodobenzyl bromide is the Wohl-Ziegler reaction, a free-radical bromination at the benzylic position of 5-fluoro-2-iodotoluene.[1] The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.
Primary Reaction Scheme: Starting Material: 5-Fluoro-2-iodotoluene Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) Solvent: Anhydrous Carbon Tetrachloride (CCl₄) or other inert solvent Conditions: Reflux (approx. 77°C for CCl₄)
The reaction proceeds via a radical chain mechanism, which is initiated by the homolytic cleavage of the initiator (AIBN) to form radicals. These radicals then abstract a hydrogen atom from the benzylic methyl group, generating a resonance-stabilized benzyl radical. This selectivity is key; the benzylic C-H bond is significantly weaker than other C-H bonds in the molecule due to the stability of the resulting radical.[2]
Sources
Technical Support Center: Purification of Products from 5-Fluoro-2-iodobenzyl Bromide Reactions
Welcome to the technical support center for navigating the purification of reaction products derived from 5-Fluoro-2-iodobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds. As a key building block in medicinal chemistry, understanding the nuances of purifying products from this reactive intermediate is crucial for advancing your research.
Introduction to a Challenging Purification
5-Fluoro-2-iodobenzyl bromide is a versatile reagent, but its reactivity can lead to a variety of side products, making purification a critical and often challenging step. The presence of three different halogens (Fluorine, Iodine, and Bromine) imparts unique electronic properties and reactivity to the molecule. The benzylic bromide is a potent electrophile, susceptible to nucleophilic substitution, while the aryl iodide allows for palladium-catalyzed cross-coupling reactions.[1] This dual reactivity, while synthetically useful, can complicate purification. Common challenges include removing unreacted starting material, separating the desired product from constitutional isomers, and dealing with byproducts from hydrolysis or over-alkylation.
This guide provides a systematic approach to troubleshooting common purification issues and answers frequently asked questions, empowering you to optimize your purification strategy.
Troubleshooting Guide
Problem 1: Difficulty Removing Unreacted 5-Fluoro-2-iodobenzyl Bromide
Symptoms:
-
TLC analysis shows a persistent spot corresponding to the starting material, often with a high Rf value in non-polar eluents.[2]
-
Crude NMR spectrum displays characteristic benzylic CH₂Br protons of the starting material.
Causality: 5-Fluoro-2-iodobenzyl bromide is a relatively non-polar compound. If your product is also non-polar, co-elution during column chromatography can occur.[2][3] Incomplete reactions are a common reason for the presence of excess starting material.[3]
Solutions:
-
Optimize Column Chromatography:
-
Solvent System: Employ a solvent system with very low polarity to maximize separation. A gradient elution starting with 100% hexane or heptane and slowly introducing a slightly more polar solvent like dichloromethane or ethyl acetate can be effective.[1][3]
-
Adsorbent: Standard silica gel is usually sufficient.
-
-
Chemical Quenching:
-
If the reaction is complete and excess starting material remains, it can be quenched by adding a nucleophilic scavenger. Adding a small amount of a primary or secondary amine, such as triethylamine, can convert the remaining benzyl bromide into a more polar ammonium salt, which can then be easily removed by an aqueous wash.[3]
-
-
Recrystallization:
-
If your product is a solid, recrystallization can be a highly effective method for removing non-polar impurities like the starting material.[1] A solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures is ideal.[4] Hexane/ethyl acetate mixtures are often a good starting point.[1]
-
Problem 2: Presence of 5-Fluoro-2-iodobenzyl Alcohol as a Major Byproduct
Symptoms:
-
A polar byproduct is observed on TLC.
-
¹H NMR shows a singlet around 4.5-4.7 ppm corresponding to the benzylic CH₂OH protons, and a broad singlet for the -OH proton.
Causality: Benzyl bromides are susceptible to hydrolysis, especially in the presence of water or other nucleophilic solvents.[1][5][6] This reaction converts the starting material or product (if it still contains the benzyl bromide moiety) into the corresponding benzyl alcohol.
Solutions:
-
Anhydrous Reaction Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Aqueous Workup: Perform the aqueous workup quickly and at low temperatures to minimize hydrolysis.
-
Purification: The benzyl alcohol is significantly more polar than the benzyl bromide. It can typically be separated by silica gel chromatography using a more polar eluent system.
Problem 3: Formation of Multiple Products (Overalkylation or Isomers)
Symptoms:
-
TLC shows multiple spots close to the desired product spot.
-
LC-MS or GC-MS analysis indicates the presence of species with masses corresponding to double alkylation or isomeric products.
Causality: If the nucleophile has multiple reactive sites, overalkylation can occur. Isomer formation can be a result of side reactions or rearrangements, though less common for this substrate under standard nucleophilic substitution conditions.
Solutions:
-
Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the nucleophile can sometimes drive the reaction to completion and minimize the presence of unreacted benzyl bromide, but it may lead to overalkylation if the product is also nucleophilic.
-
Slow Addition: Adding the 5-Fluoro-2-iodobenzyl bromide slowly to the reaction mixture can help maintain a low concentration of the electrophile and favor mono-alkylation.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) or careful flash column chromatography with a shallow gradient may be necessary to separate closely related isomers.
Frequently Asked Questions (FAQs)
Q1: What is the stability of 5-Fluoro-2-iodobenzyl bromide and how should it be stored?
A1: 5-Fluoro-2-iodobenzyl bromide is sensitive to moisture and light.[1] It can hydrolyze to 5-fluoro-2-iodobenzyl alcohol.[5][6] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerated) and protected from light.
Q2: What are the common side reactions to be aware of when using 5-Fluoro-2-iodobenzyl bromide?
A2: The most common side reactions include:
-
Hydrolysis: Reaction with water to form 5-fluoro-2-iodobenzyl alcohol.[5][6]
-
Elimination: Although less common for benzyl halides, under strongly basic conditions, elimination to form a stilbene derivative could occur.
-
Oxidation: The benzyl bromide can be oxidized to the corresponding aldehyde, 5-fluoro-2-iodobenzaldehyde.[1]
Q3: What analytical techniques are most useful for monitoring the reaction and assessing purity?
A3:
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and choosing a suitable solvent system for column chromatography.[7] 5-Fluoro-2-iodobenzyl bromide is UV active, making it easy to visualize on TLC plates with a UV lamp.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the product and can be used to identify impurities.
-
Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS): Confirms the molecular weight of the product and helps identify byproducts.[7]
Q4: Can I use a strong base in my reaction with 5-Fluoro-2-iodobenzyl bromide?
A4: While many nucleophilic substitution reactions require a base to deprotonate the nucleophile, the use of strong, non-nucleophilic bases is recommended. Strong, nucleophilic bases (e.g., hydroxides) can promote hydrolysis of the benzyl bromide.
Q5: My product is an oil. How can I purify it if recrystallization is not an option?
A5: For oily products, column chromatography is the primary method of purification.[3] If the oil is volatile, distillation under reduced pressure (vacuum distillation) can be an effective purification technique.[5]
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane).[2] Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient fashion.[1]
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.[4]
-
Dissolution: Dissolve the crude solid product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of products from reactions involving 5-Fluoro-2-iodobenzyl bromide.
Caption: A decision-making workflow for purifying products from 5-Fluoro-2-iodobenzyl bromide reactions.
Quantitative Data Summary
| Purification Method | Typical Impurities Removed | Recommended Solvent Systems |
| Column Chromatography | Unreacted starting material, polar byproducts (e.g., benzyl alcohol), non-polar byproducts | Hexane/Ethyl Acetate, Hexane/Dichloromethane |
| Recrystallization | Soluble impurities, unreacted starting material | Hexane/Ethyl Acetate, Ethanol/Water, Toluene |
| Aqueous Wash | Water-soluble reagents, salts, polar impurities | Dichloromethane, Ethyl Acetate |
References
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]
- Shoesmith, J. B., & Slater, R. H. (1926). XXXII.—Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, Transactions, 129, 214-223.
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
ResearchGate. (2025). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from [Link]
-
ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
-
PubMed. (n.d.). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodobenzyl Bromide. Retrieved from [Link]
-
Reddit. (2022). separating benzyl bromide : r/chemistry. Retrieved from [Link]
-
Reddit. (2021). First time synthesis, first time work-up and purification : r/Chempros. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Supplementary Information for:. Retrieved from [Link]
-
Natural Product Isolation. (2016). Purification Techniques, An Overview. Retrieved from [Link]
Sources
- 1. 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0 | Benchchem [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Reactions of 5-Fluoro-2-iodobenzyl bromide
Welcome to the technical support center for optimizing cross-coupling reactions with 5-Fluoro-2-iodobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Our goal is to empower you to overcome common challenges and achieve higher yields and cleaner reaction profiles.
Understanding the Reactivity of 5-Fluoro-2-iodobenzyl bromide
5-Fluoro-2-iodobenzyl bromide is a versatile building block in medicinal chemistry and materials science. Its utility stems from the presence of three distinct reactive sites: a highly reactive benzylic bromide, a carbon-iodine bond amenable to cross-coupling, and a generally less reactive carbon-fluorine bond. The key to successful coupling reactions with this substrate lies in understanding and controlling the chemoselectivity.
The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl >> C-F. This differential reactivity allows for selective functionalization at the 2-position (iodine) while leaving the benzylic bromide available for subsequent transformations, or vice-versa, depending on the reaction conditions. The benzylic bromide is also susceptible to nucleophilic substitution (SN2) reactions, which can be a competing pathway.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a palladium-catalyzed cross-coupling reaction?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in typical palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck. Therefore, you can achieve selective coupling at the 2-position of the thiazole ring, leaving the bromine at the benzylic position intact for subsequent reactions. The carbon-fluorine (C-F) bond is generally unreactive under these conditions.
Q2: What are the most common side reactions to watch out for?
A2: The primary side reactions include:
-
Homocoupling: Dimerization of your starting material or coupling partner. This is often caused by the presence of oxygen, so proper degassing is crucial.[1]
-
SN2 Reaction at the Benzylic Bromide: The benzylic bromide is highly electrophilic and can react with nucleophilic bases or coupling partners, leading to undesired byproducts.
-
Protodehalogenation: Loss of the iodine or bromine atom and replacement with a hydrogen atom.
-
β-Hydride Elimination: While less common with benzyl halides that lack a β-hydrogen on the benzylic carbon, it can be a concern with more complex substrates.[2]
Q3: How does the fluorine substituent affect the reaction?
A3: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition. However, in most palladium-catalyzed cross-coupling reactions, the C-F bond itself is not reactive.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium source and ligand are of good quality. Consider using a pre-catalyst like PdCl₂(dppf)·CH₂Cl₂. |
| Inappropriate Base | The choice of base is critical. For benzyl halides, cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often good starting points.[2] Stronger bases may promote side reactions. Ensure the base is finely ground and anhydrous.[1] |
| Poor Solvent Choice | A mixture of an ethereal solvent like THF or cyclopentyl methyl ether (CPME) with water (e.g., 10:1 ratio) is often effective for Suzuki couplings of benzyl halides.[2][3] DMF can also be used, particularly for reactions under microwave conditions.[4] Ensure solvents are thoroughly degassed. |
| Protodeboronation | The boronic acid may be degrading. This can be caused by an overly strong base, excessive water, or prolonged heating. Try a milder base or a different solvent system. |
| Poor Ligand Choice | For benzyl halides, bulky, electron-rich phosphine ligands like SPhos or JohnPhos can be effective in accelerating the reaction.[2][4] |
Issue 2: Competing SN2 Reaction at the Benzylic Bromide
| Possible Cause | Troubleshooting Steps |
| Nucleophilic Base | Avoid strongly nucleophilic bases. Inorganic bases like Cs₂CO₃ or K₃PO₄ are generally preferred over organic amine bases when trying to avoid SN2 reactions at a benzylic halide. |
| High Temperature | Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| Solvent Effects | Polar aprotic solvents can sometimes favor SN2 reactions. Consider less polar solvents if this is a significant issue. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol is designed for the selective coupling of an arylboronic acid at the 2-position of 5-Fluoro-2-iodobenzyl bromide.
Materials:
-
5-Fluoro-2-iodobenzyl bromide
-
Arylboronic acid (1.1 equivalents)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3 equivalents)
-
THF/Water (10:1 v/v), degassed
-
Anhydrous, degassed reaction vessel
Procedure:
-
To a dry, degassed reaction vessel, add 5-Fluoro-2-iodobenzyl bromide, the arylboronic acid, and cesium carbonate.
-
Add the PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Add the degassed THF/water solvent mixture via syringe.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 70-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling of a Terminal Alkyne
This protocol outlines the coupling of a terminal alkyne at the 2-position.
Materials:
-
5-Fluoro-2-iodobenzyl bromide
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) in THF (2:1 v/v), degassed
-
Anhydrous, degassed reaction vessel
Procedure:
-
To a dry, degassed reaction vessel, add 5-Fluoro-2-iodobenzyl bromide and the terminal alkyne.
-
Add the degassed THF/Et₃N solvent mixture.
-
Add Pd(PPh₃)₄ and CuI to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride to remove copper salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizing Reaction Optimization
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Fluoro-2-iodobenzyl bromide
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 5-Fluoro-2-iodobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the success of your experiments. Our approach is rooted in established mechanistic principles and field-proven insights to help you navigate the unique reactivity of this difunctionalized substrate.
Understanding the Reactivity of 5-Fluoro-2-iodobenzyl bromide
The primary challenge and opportunity when working with 5-Fluoro-2-iodobenzyl bromide lies in its two distinct carbon-halogen bonds: an aryl iodide (C(sp²)–I) and a benzyl bromide (C(sp³)–Br). The key to a successful and selective cross-coupling reaction is to exploit the differential reactivity of these two sites.
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2][3] The relative rates of oxidative addition for different halogens and carbon hybridization states are well-established:
C(sp²)–I > C(sp²)–Br > C(sp²)–Cl >> C(sp³)–Br
This reactivity trend strongly predicts that palladium catalysts will selectively undergo oxidative addition at the more reactive aryl iodide bond, leaving the benzyl bromide moiety intact for subsequent transformations if desired. This chemoselectivity is the cornerstone of the strategies outlined in this guide.
The electron-withdrawing fluorine substituent on the aromatic ring can further enhance the rate of oxidative addition at the C-I bond, making the selective coupling even more favorable.[2]
Frequently Asked Questions (FAQs)
Q1: Which bond will react first in a cross-coupling reaction with 5-Fluoro-2-iodobenzyl bromide?
A1: The C(sp²)-I (aryl iodide) bond will react selectively over the C(sp³)-Br (benzyl bromide) bond. This is due to the significantly faster rate of oxidative addition of palladium(0) to an aryl iodide compared to a benzyl bromide.[2] By carefully selecting your catalyst and reaction conditions, you can achieve high chemoselectivity for coupling at the 2-position of the benzene ring.
Q2: Can I perform a second cross-coupling reaction at the benzyl bromide position?
A2: Yes, this is a key advantage of this substrate. After the initial coupling at the aryl iodide position, the resulting product, which now contains a benzyl bromide, can be used in a subsequent cross-coupling reaction. This allows for a stepwise, controlled introduction of two different functionalities.
Q3: Does the fluorine atom interfere with the reaction?
A3: Generally, the fluorine atom is well-tolerated in palladium-catalyzed cross-coupling reactions and is unlikely to interfere. In fact, its electron-withdrawing nature can increase the electrophilicity of the aryl iodide, potentially accelerating the initial oxidative addition step.[2]
Q4: What are the general considerations for setting up a cross-coupling reaction with this substrate?
A4: As with most palladium-catalyzed cross-coupling reactions, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon) to prevent catalyst deactivation. Solvents and reagents should be anhydrous and degassed. The choice of palladium source, ligand, base, and solvent will depend on the specific type of cross-coupling reaction you are performing (Suzuki, Sonogashira, or Buchwald-Hartwig).
Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the aryl iodide of your substrate and an organoboron reagent.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, or Pd(OAc)₂ | These are robust and commonly used catalysts for Suzuki couplings of aryl iodides. |
| Ligand (if using Pd(OAc)₂) | PPh₃, dppf, or a Buchwald ligand (e.g., SPhos) | The choice of ligand can significantly impact reaction efficiency. Buchwald ligands are often effective for challenging substrates. |
| Boron Reagent | Arylboronic acid or aryltrifluoroborate salt | Aryltrifluoroborates can offer enhanced stability and reactivity compared to boronic acids.[4] |
| Base | Cs₂CO₃, K₂CO₃, or K₃PO₄ | A base is required to activate the boronic acid for transmetalation.[5] |
| Solvent | Dioxane/H₂O, THF/H₂O, or DMF | A protic co-solvent is often necessary for the activation of the boron reagent. |
| Temperature | 80-100 °C | Heating is typically required to drive the reaction to completion. |
Troubleshooting Common Issues in Suzuki Coupling:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Ineffective base or solvent system | - Use a fresh bottle of palladium catalyst.- Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.- Screen different bases and solvent systems. For example, try a stronger base like K₃PO₄. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Thoroughly degas all solvents and reagents.- Use a Pd(0) precatalyst like Pd(PPh₃)₄ to minimize the presence of Pd(II) at the start of the reaction. |
| Reaction at Benzyl Bromide | - Harsh reaction conditions (high temperature, prolonged reaction time)- Highly active catalyst system | - Lower the reaction temperature and monitor the reaction progress closely.- Use a less reactive catalyst/ligand combination. |
| Decomposition of Starting Material | - Base-mediated decomposition of the benzyl bromide | - Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).- Lower the reaction temperature. |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Fluoro-2-iodobenzyl bromide with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add 5-Fluoro-2-iodobenzyl bromide (1 equiv.), phenylboronic acid (1.2 equiv.), and Cs₂CO₃ (2 equiv.).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add degassed dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Standard and reliable catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI (1-5 mol%) | The copper co-catalyst is crucial for the activation of the alkyne in the traditional Sonogashira reaction.[6][7] |
| Ligand | PPh₃ (typically part of the precatalyst) | Triphenylphosphine is a common and effective ligand. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | The amine base also often serves as the solvent or co-solvent. |
| Solvent | THF or DMF (if a co-solvent is needed) | To ensure solubility of all reagents. |
| Temperature | Room temperature to 60 °C | Sonogashira couplings of aryl iodides are often facile at or near room temperature.[7] |
Troubleshooting Common Issues in Sonogashira Coupling:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd or Cu)- Poor quality amine base | - Use fresh, high-purity catalysts.- Distill the amine base before use to remove impurities. |
| Glaser Coupling (Alkyne Homocoupling) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas all reagents and maintain a strict inert atmosphere.- Reduce the amount of CuI or consider a copper-free protocol. |
| Reaction Stalls | - Catalyst deactivation | - Add a fresh portion of the palladium catalyst.- Consider using a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand. |
Experimental Protocol: Sonogashira Coupling of 5-Fluoro-2-iodobenzyl bromide with Phenylacetylene
-
To a Schlenk flask, add 5-Fluoro-2-iodobenzyl bromide (1 equiv.).
-
Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add degassed triethylamine and THF (2:1 v/v) via syringe.
-
Add phenylacetylene (1.1 equiv.) dropwise with stirring.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming a C-N bond between the aryl iodide and a primary or secondary amine.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst | Buchwald precatalysts are often highly active and reliable for C-N couplings. |
| Ligand | A bulky, electron-rich biarylphosphine ligand (e.g., XPhos, BrettPhos) | These ligands are essential for promoting the reductive elimination step, which is often challenging in C-N bond formation.[3] |
| Amine | Primary or secondary amine | The choice of amine will influence the optimal ligand and reaction conditions. |
| Base | NaOtBu, K₃PO₄, or LHMDS | A strong, non-nucleophilic base is required. NaOtBu is a common choice. |
| Solvent | Toluene, Dioxane, or t-BuOH | Anhydrous, non-protic solvents are typically used. |
| Temperature | 80-110 °C | Heating is generally required for efficient amination. |
Troubleshooting Common Issues in Buchwald-Hartwig Amination:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inappropriate ligand for the specific amine- Base incompatibility | - Screen a panel of Buchwald ligands to find the optimal one for your substrate.- If using a base-sensitive substrate, consider a milder base like K₃PO₄. |
| Side Reactions | - Hydrodehalogenation (replacement of I with H)- Reaction at the benzyl bromide | - Ensure a strictly inert atmosphere.- Lower the reaction temperature and monitor closely. |
| Poor Yield with Hindered Amines | - Steric hindrance impeding the reaction | - Use a more sterically demanding and electron-rich ligand, such as BrettPhos. |
Experimental Protocol: Buchwald-Hartwig Amination of 5-Fluoro-2-iodobenzyl bromide with Morpholine
-
To a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv.).
-
In a separate vial, dissolve 5-Fluoro-2-iodobenzyl bromide (1 equiv.) and morpholine (1.2 equiv.) in anhydrous, degassed toluene.
-
Add the substrate solution to the catalyst mixture.
-
Seal the reaction vessel and heat to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and quench with water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions.
Caption: Simplified Sonogashira Catalytic Cycle.
References
- Al-Amin, M., & Reiser, O. (2010). Palladium-Catalyzed Sonogashira Cross-Coupling Reactions. In Transition Metal-Catalyzed Couplings in Organic Synthesis (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Quantitative Purity Analysis of 5-Fluoro-2-iodobenzyl Bromide Reaction Products
For researchers, scientists, and drug development professionals, the precise characterization of synthesized molecules is a cornerstone of reliable and reproducible research. 5-Fluoro-2-iodobenzyl bromide is a key building block in medicinal chemistry and materials science, valued for its reactive handles that allow for diverse molecular elaborations.[1] The purity of this reagent and its subsequent reaction products directly impacts reaction yields, impurity profiles of downstream compounds, and ultimately, the efficacy and safety of potential drug candidates. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of product purity from reactions involving 5-Fluoro-2-iodobenzyl bromide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a framework for selecting the optimal method for your specific application.
The Critical Role of Purity in 5-Fluoro-2-iodobenzyl Bromide Chemistry
5-Fluoro-2-iodobenzyl bromide is a trifunctional reagent, with each substituent playing a distinct role in its reactivity. The benzyl bromide moiety is a potent electrophile, susceptible to nucleophilic attack, making it a valuable tool for alkylation reactions. The fluorine and iodine atoms modulate the electronic properties of the aromatic ring and serve as handles for cross-coupling reactions.[1]
However, the synthesis of 5-Fluoro-2-iodobenzyl bromide can lead to several process-related impurities. These can include unreacted starting materials, isomers, and over-brominated or under-iodinated species.[1] The presence of these impurities can complicate subsequent reactions, leading to difficult-to-separate byproducts and inaccurate yield calculations. Therefore, robust analytical methods are essential to not only quantify the purity of the final product but also to identify and quantify any impurities.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. Here, we compare the three most powerful techniques for the analysis of 5-Fluoro-2-iodobenzyl bromide and its reaction products.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between the integrated signal of a nucleus and the number of those nuclei in the molecule. |
| Advantages | - Wide applicability to a broad range of compounds.- High resolution and sensitivity.- Established methods for many pharmaceutical compounds.[2] | - Excellent for volatile and thermally stable compounds.- Provides structural information for impurity identification.[3] | - Primary analytical method, often not requiring a specific reference standard of the analyte.[4]- Highly accurate and precise.- Provides structural confirmation simultaneously. |
| Limitations | - Requires chromophores for UV detection.- Can be destructive to the sample.- Method development can be time-consuming. | - Limited to volatile and thermally stable compounds.- Potential for on-column degradation of labile compounds. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures. |
| Best Suited For | Routine quality control, analysis of non-volatile reaction products, and separation of complex mixtures. | Analysis of the starting material purity, volatile reaction products, and identification of volatile impurities. | Accurate purity determination of the starting material and purified reaction products, especially when a certified reference standard is unavailable. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for your specific application in accordance with ICH guidelines.[5]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the analysis of 5-Fluoro-2-iodobenzyl bromide and its non-volatile reaction products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
-
Filter through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is ideal for assessing the purity of the volatile starting material, 5-Fluoro-2-iodobenzyl bromide, and identifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra to a library (e.g., NIST).
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method that can provide a highly accurate purity value without the need for a specific reference standard of the analyte. Both ¹H and ¹⁹F qNMR can be powerful tools.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
¹H qNMR Protocol:
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 5-Fluoro-2-iodobenzyl bromide product and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity, be stable, and have resonances that do not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16).
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
¹⁹F qNMR Considerations: Given the presence of a fluorine atom, ¹⁹F qNMR can be a particularly powerful and clean method for purity assessment, as the ¹⁹F NMR spectrum is often simpler with less signal overlap. The principles are the same as for ¹H qNMR, but a fluorine-containing internal standard would be required.
Visualizing the Workflow
To better illustrate the process of synthesis and subsequent purity analysis, the following workflow diagram is provided.
Caption: Workflow for Synthesis and Purity Analysis.
Conclusion
The quantitative analysis of product purity from reactions involving 5-Fluoro-2-iodobenzyl bromide is a critical step in ensuring the quality and reliability of research and development in the pharmaceutical and chemical industries. While HPLC and GC-MS are powerful and widely used techniques for routine analysis and impurity profiling, qNMR offers the distinct advantage of being a primary method that can provide highly accurate purity values without the need for a specific analyte reference standard. The choice of the most appropriate technique will depend on the specific goals of the analysis, the nature of the sample, and the available resources. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most suitable approach for their needs, ensuring the integrity and validity of their scientific findings.
References
- Google Patents. (n.d.). Prepare the method for 5-iodo-2-bromobenzyl alcohol.
- Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
ResearchGate. (2025). Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride. Retrieved from [Link]
-
OSTI.gov. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Fluorouracil-impurities. Retrieved from [Link]
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC monitoring (212 nm) of crude 2-bromobenzyl bromide (6). Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
-
(n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]
-
Informatics Journals. (2023). Development and Application of a Validated HPLC Method for the Determination of Alpelisib and its Process-Related Impurities in Pure Drug and Pharmaceutical Formulations. Retrieved from [Link]
-
National Institutes of Health. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved from [Link]
-
INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
-
YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]
-
(2024). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. Retrieved from [Link]
-
(n.d.). Flow Chemistry in Organic Synthesis 14. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing substituted benzyl bromides.
-
SciRP.org. (n.d.). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
